Capreomycin (sulfate)
Description
BenchChem offers high-quality Capreomycin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Capreomycin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-diamino-N-[[(8E)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPBVPZHGYLBK-QFHYWFJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N14O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Mechanics of the Capreomycin-Ribosome Interface: A Technical Guide
Executive Summary
Capreomycin, a cyclic peptide antibiotic of the tuberactinomycin family, functions through a distinct mechanism compared to aminoglycosides. While both target the ribosome, Capreomycin specifically binds at the intersubunit interface , bridging Helix 44 (h44) of the 16S rRNA (30S subunit) and Helix 69 (H69) of the 23S rRNA (50S subunit).
This guide delineates the structural determinants of this binding site, specifically the critical role of TlyA-mediated 2'-O-methylation .[1] Unlike most antibiotic resistance mechanisms where methylation sterically hinders drug binding, Capreomycin exhibits a "methylation-dependent" efficacy. The drug requires the pre-ordered conformation of the ribosome induced by methylation at C1409 (16S) and C1920 (23S) to bind effectively. Loss of this methylation (TlyA inactivation) is the primary driver of resistance in Mycobacterium tuberculosis.
Part 1: Structural Anatomy of the Interface
The Capreomycin binding pocket is located at Intersubunit Bridge B2a .[1][2] This bridge is essential for the association of the 30S and 50S subunits and the translocation of tRNAs.
The 16S rRNA Component (30S Subunit)
The primary anchor point on the small subunit is Helix 44 (h44) , which forms part of the decoding center.[3]
-
Key Residues (E. coli numbering): A1408, C1409, G1491, A1492, A1493.
-
Interaction: Capreomycin interacts with the phosphate backbone near A1493 and stacks against G1491.[4]
-
Methylation Site: C1409 (equivalent to C1402 in M. tuberculosis).
The 23S rRNA Component (50S Subunit)
The bridge is completed by Helix 69 (H69) of the large subunit. H69 is a dynamic hairpin loop that projects into the interface.
-
Key Residues (E. coli numbering): A1913, C1914, C1920.
-
Interaction: The drug bridges the gap to H69, locking the two subunits together.
-
Methylation Site: C1920 (equivalent to C2158 in M. tuberculosis).
Data Summary: Residue Mapping
| Feature | E. coli Numbering | M. tuberculosis Numbering | Functional Role |
| 16S Helix | h44 | h44 | Decoding Center / Subunit Interface |
| 16S Methylation | C1409 | C1402 | Stabilizes h44 conformation; Critical for drug binding |
| 23S Helix | H69 | H69 | Intersubunit Bridge B2a |
| 23S Methylation | C1920 | C2158 | Pre-orders the binding pocket |
| Resistance Mechanism | Loss of Methylation | Loss of Methylation | tlyA gene inactivation |
Part 2: The Methylation Nexus (TlyA Mechanism)
The interaction between Capreomycin and the ribosome is governed by the tlyA gene product.[2][5][6] This section details the "Induced Fit" paradox where methylation is required for susceptibility.
Mechanism of Action Pathway
Capreomycin binds to the methylated interface, trapping the ribosome in an intermediate state of translocation (often described as a hybrid state with ~8° intersubunit rotation). This prevents the movement of tRNAs from the A-site to the P-site.[2]
Figure 1: The TlyA-dependent binding mechanism of Capreomycin. Note that unlike macrolide resistance (where methylation blocks binding), Capreomycin requires TlyA methylation for efficacy.
Part 3: Experimental Protocols
To validate binding and resistance mechanisms in this interface, two primary assays are recommended: Chemical Footprinting (DMS) and In Vitro Translation .
Protocol A: DMS Footprinting of the h44/H69 Interface
Dimethyl sulfate (DMS) methylates the N1 of Adenine and N3 of Cytosine in single-stranded RNA.[7] Capreomycin binding protects specific residues (A1408, A1913) from DMS modification.
Objective: Map the physical footprint of Capreomycin on 16S/23S rRNA.
-
Ribosome Preparation:
-
Isolate 70S ribosomes from M. smegmatis (WT and
). -
Buffer: 80 mM K-HEPES (pH 7.8), 15 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol.
-
Note: High Mg²⁺ is critical to maintain 70S association.
-
-
Drug Incubation:
-
Incubate 10 pmol ribosomes with increasing concentrations of Capreomycin (0, 10, 50, 100 µM) for 30 min at 37°C.
-
-
Chemical Modification:
-
Add DMS (1:200 dilution in ethanol) to the reaction.
-
Incubate for 10 min at 37°C.
-
Stop Reaction: Add stop buffer (1 M Tris-acetate pH 7.5, 1 M β-mercaptoethanol, 1.5 M NaOAc). Precipitate with ethanol.
-
-
Primer Extension:
-
Analysis:
-
Run cDNA products on 6% denaturing PAGE sequencing gel.
-
Readout: Compare band intensity.
-
Result: A reduction in band intensity at A1408 (16S) and A1913 (23S) indicates drug binding (protection).
-
Protocol B: In Vitro Translation Inhibition Assay
This functional assay confirms if the binding event translates to physiological inhibition.
-
System Setup: Use a coupled transcription-translation system (e.g., PURExpress) or an S30 extract derived from M. smegmatis.
-
Reaction Mix:
-
Ribosomes (WT or
). -
Reporter Template (e.g., Luciferase mRNA).
-
Amino acids, tRNA, rNTPs, Energy regeneration system.
-
-
Dosing: Titrate Capreomycin (0.1 µg/mL to 100 µg/mL).
-
Measurement: Monitor luminescence over 60 minutes.
-
Calculation: Plot Dose-Response curves to determine IC₅₀.
-
Validation: WT ribosomes should show low IC₅₀ (~1-5 µM).
ribosomes should show high IC₅₀ (>100 µM).
-
Part 4: Visualization of the Binding Interface
The following diagram illustrates the structural logic of the binding pocket, highlighting the cross-subunit bridging.
Figure 2: Schematic of the Capreomycin bridging interaction between 16S and 23S rRNA.
Part 5: Strategic Implications for Drug Development
Understanding the TlyA-dependent interface offers specific pathways for next-generation tuberactinomycin development:
-
Bypassing TlyA: New analogs must be designed to create high-affinity contacts with the unmethylated C1409/C1920 pocket. This would restore potency against TlyA-deficient MDR-TB strains.
-
Interface Locking: Since Capreomycin stabilizes the "hybrid state" (rotated), screening for small molecules that bind exclusively to the rotated state of the ribosome (using Cryo-EM based screening) could yield synergistic compounds.
References
-
Johansen, S. K., Maus, C. E., Plikaytis, B. B., & Douthwaite, S. (2006). Capreomycin binds across the ribosomal subunit interface using tlyA-encoded 2'-O-methylations in 16S and 23S rRNAs.[13] Molecular Cell, 23(2), 173–182.[13]
-
Stanley, R. E., Blaha, G., Grodzicki, R. L., Strickler, M. D., & Steitz, T. A. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. Nature Structural & Molecular Biology, 17(3), 289–293.
-
Maus, C. E., Plikaytis, B. B., & Shinnick, T. M. (2005). Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis.[1] Antimicrobial Agents and Chemotherapy, 49(2), 571–577.
-
Yang, K., et al. (2017). Cryo-EM structure of the 70S ribosome from Mycobacterium tuberculosis bound with Capreomycin. RCSB Protein Data Bank, PDB ID: 5V93.
-
Monshupanee, T., & Johansen, S. K. (2025). Chemical Probing for Examining the Structure of Modified RNAs and Ligand Binding to RNA. Methods in Molecular Biology.
Sources
- 1. Capreomycin binds across the ribosomal subunit interface using tlyA-encoded 2'-O-methylations in 16S and 23S rRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capreomycin susceptibility is increased by TlyA-directed 2'-O-methylation on both ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 9. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. journals.asm.org [journals.asm.org]
Capreomycin sulfate cyclic peptide structure vs viomycin
Structural Activity, Ribosomal Mechanics, and Resistance Profiles in Tuberactinomycins[1][2][3][4]
Executive Summary
This technical guide analyzes the structural and mechanistic divergences between Capreomycin and Viomycin , two critical tuberactinomycin antibiotics used in the treatment of Multidrug-Resistant Tuberculosis (MDR-TB).[1][2][3] While sharing a cyclic pentapeptide core, their distinct side-chain chemistries—specifically the ureido group placement and
Part 1: Structural Elucidation & Chemical Divergence
Both Capreomycin and Viomycin belong to the tuberactinomycin family.[1][2][3][4][5][6] They are non-ribosomally synthesized cyclic peptides characterized by a pentapeptide ring containing the non-proteinogenic amino acid L-capreomycidine.
1.1 The Cyclic Pentapeptide Core
The defining feature of this class is the 16-membered macrocyclic ring. However, the specific residues at the "branching" points of the cycle differentiate the two drugs, influencing their solubility and ribosomal docking.
| Feature | Capreomycin (IA/IB) | Viomycin |
| Core Moiety | L-Capreomycidine (cyclic guanidine) | Tuberactidine (hydroxylated capreomycidine) |
| Side Chain | ||
| Ureido Group | Absent in the core ring | Present (distinctive ureido-dehydroalanine) |
| Active Isoforms | Mixture (IA, IB, IIA, IIB) | Single active compound |
| Ribosomal Orientation |
1.2 Structural Taxonomy Diagram
The following diagram illustrates the hierarchical relationship and chemical distinctions within the tuberactinomycin family.
Figure 1: Structural taxonomy of Tuberactinomycins highlighting the critical residue divergence between Viomycin (Tuberactidine) and Capreomycin (L-Capreomycidine).[7]
Part 2: Pharmacodynamics & Mechanism of Action
Unlike aminoglycosides that induce codon misreading, tuberactinomycins function as translocation inhibitors . They bind at the subunit interface, acting as a molecular "padlock" that prevents the ribosome from cycling.
2.1 The "Bridge B2a" Interaction
Both drugs bind to the interface between the 30S subunit (Helix 44) and the 50S subunit (Helix 69) . This region is known as intersubunit bridge B2a.
-
Mechanism: The drug stabilizes the tRNA in the A-site in the pre-translocation state.[3][4]
-
Consequence: The ribosome is trapped in a "hybrid state" where the subunits are rotated relative to each other, but the mRNA-tRNA complex cannot move to the P-site.
2.2 Ribosomal Binding Diagram
The mechanism of translation arrest is visualized below.
Figure 2: Mechanism of Action.[8][7] The drug locks the ribosome in a hybrid state, preventing the translocation of tRNA from the A-site to the P-site.
Part 3: Resistance Mechanisms (The tlyA Pathway)
Resistance to Capreomycin and Viomycin is unique compared to other ribosome-targeting drugs. While rrs (16S rRNA) mutations confer cross-resistance with aminoglycosides (Kanamycin), the tlyA gene provides a specific resistance pathway for tuberactinomycins.
3.1 The Role of tlyA Methyltransferase
The tlyA gene encodes a methyltransferase that modifies specific cytosine residues on the rRNA.[9]
-
Target Residues: 2'-O-methylation of C1409 (16S rRNA) and C1920 (23S rRNA) (using E. coli numbering).[10][7][11]
-
Drug Dependency: Capreomycin and Viomycin require these methyl groups to bind effectively to the ribosome.
-
Resistance Logic: If tlyA is mutated or deleted, the rRNA is not methylated. Consequently, the drug cannot bind, and the bacterium becomes resistant. This is a "loss of function" resistance mechanism.
Figure 3: The tlyA resistance paradox. Unlike most mechanisms where methylation causes resistance, here the lack of methylation confers resistance.
Part 4: Experimental Protocols
4.1 Analytical Purification (Ion-Pair HPLC)
Due to the high polarity and basicity of the cyclic peptide core, standard C18 chromatography often yields poor retention. Ion-pair chromatography is the validated standard.
Method Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer with Sodium Hexanesulfonate (10 mM) as the ion-pairing agent.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 30 minutes.
-
Detection: UV at 268 nm (characteristic of the ureido/guanidino chromophores).
Protocol Step-by-Step:
-
Equilibration: Flush column with 95% Mobile Phase A for 20 minutes to saturate the stationary phase with the ion-pairing agent.
-
Sample Prep: Dissolve Capreomycin Sulfate in water (1 mg/mL). Filter through 0.22 µm PVDF.
-
Injection: Inject 20 µL.
-
Analysis: Capreomycin IA and IB will elute as distinct peaks. Integration should confirm IA > 90% for high-purity research grade.
4.2 Susceptibility Testing (REMA Assay)
The Resazurin Microtiter Assay (REMA) is the preferred method for determining Minimum Inhibitory Concentration (MIC) in M. tuberculosis.
Workflow:
-
Inoculum: Prepare M. tuberculosis (H37Rv or clinical isolate) at turbidity McFarland 1.0. Dilute 1:20.
-
Plate Setup: Use a 96-well plate. Add 100 µL 7H9 broth to all wells.
-
Drug Dilution: Serial 2-fold dilution of Capreomycin (range 0.25 to 64 µg/mL).
-
Incubation: 7 days at 37°C.
-
Development: Add 30 µL 0.02% Resazurin (blue). Incubate 24h.
-
Readout:
-
Blue: No growth (Sensitive).
-
Pink: Growth (Resistant).
-
References
-
Stanley, R. E., Blaha, G., Grodzicki, R. L., Strickler, M. D., & Steitz, T. A. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome.[8][7] PMC. Link
-
Johansen, S. K., Maus, C. E., Plikaytis, B. B., & Douthwaite, S. (2006). Capreomycin binds across the ribosomal subunit interface using tlyA-encoded 2'-O-methylations in 16S and 23S rRNAs. Molecular Cell. Link
-
Maus, C. E., Plikaytis, B. B., & Shinnick, T. M. (2005). Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis.[10][11] Antimicrobial Agents and Chemotherapy.[8][10][7][2][9] Link
-
BenchChem Technical Support. (2025). Capreomycin Sulfate versus Viomycin: A Comparative Analysis of Ribosomal Binding and Translational Inhibition.[1]Link
-
Laughlin, Z. T., & Conn, G. L. (2022). Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance.[7] Frontiers in Microbiology.[7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 8. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]
The Enigmatic Efficacy of Capreomycin: A Technical Guide to its Mode of Action Against Non-Replicating Mycobacterium tuberculosis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Dormancy in Tuberculosis
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is profoundly complicated by the bacterium's ability to enter a non-replicating, dormant state. This physiological shift renders Mtb tolerant to many conventional antibiotics, which typically target processes active during bacterial growth and division. This persister population is a primary driver of latent TB infection (LTBI), affecting a significant portion of the world's population, and is a reservoir for the reactivation of active disease. Understanding the mechanisms of antibiotics that retain activity against these non-replicating bacilli is paramount for developing shorter, more effective treatment regimens for both active and latent TB.
Capreomycin, a cyclic peptide antibiotic, has long been a crucial component of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB). While its role in treating active TB is well-established, intriguing evidence has emerged demonstrating its unique ability to exert a bactericidal effect against non-replicating Mtb.[1] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning capreomycin's action, with a specialized focus on its activity in the challenging context of dormant mycobacteria.
The Canonical Mechanism of Action in Replicating Mycobacteria
To appreciate its effects on dormant cells, we must first dissect capreomycin's established mode of action in actively dividing Mtb. The bactericidal activity of capreomycin stems from its potent inhibition of protein synthesis.[2][3] This is achieved through a highly specific interaction with the bacterial 70S ribosome.
The Ribosomal Binding Site: A Bridge Between Subunits
Structural biology studies, including X-ray crystallography, have precisely mapped the binding site of capreomycin. It lodges at the critical interface between the small (30S) and large (50S) ribosomal subunits.[4][5] This strategic position involves contacts with two key ribosomal RNA (rRNA) helices:
-
Helix 44 (h44) of the 16S rRNA in the 30S subunit.
This shared binding site is also the target for the structurally similar tuberactinomycin antibiotic, viomycin.[2][5][6]
The Functional Consequence: Inhibition of Translocation
Capreomycin's binding at the subunit interface physically obstructs a crucial step in the elongation phase of protein synthesis known as translocation.[2][4] During translocation, the ribosome moves one codon down the messenger RNA (mRNA), shifting the transfer RNAs (tRNAs) from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, respectively.
Capreomycin stabilizes the pre-translocation state of the ribosome, effectively locking the A-site tRNA in place.[5] This prevents the movement of the mRNA-tRNA complex, thereby halting the polypeptide chain's extension and leading to a bactericidal cascade.[2] Some evidence also suggests capreomycin may induce misreading of the mRNA template, further disrupting protein fidelity.[4]
Figure 1. Simplified pathway of capreomycin action in replicating Mtb.
The TlyA Factor: A Prerequisite for Susceptibility
A unique aspect of capreomycin's activity is its dependence on a host-encoded enzyme, TlyA.[7] TlyA is a dual-specificity rRNA methyltransferase that modifies nucleotides at the capreomycin binding site:
-
C1409 in 16S rRNA
-
C1920 in 23S rRNA [2]
These 2'-O-methylations are crucial for optimal capreomycin binding and activity.[8] Consequently, loss-of-function mutations in the tlyA gene are a primary mechanism of clinical resistance to capreomycin.[2][7][9] Ribosomes from tlyA mutants are resistant to capreomycin's inhibitory effects in vitro.[7] This dependency highlights an unusual mechanism where the bacterium's own machinery sensitizes it to the antibiotic.
Activity in the Face of Dormancy: The Non-Replicating Paradigm
The central dogma of antibiotic action often links efficacy to active cellular processes. The discovery that capreomycin is bactericidal against non-replicating Mtb challenges this paradigm.[1] In anaerobic models of dormancy, where Mtb ceases to replicate, capreomycin demonstrates a clear killing effect, comparable to that of metronidazole, a drug known for its activity against anaerobic bacteria.[1]
This finding is profound, as most anti-TB drugs lose efficacy in these models. It suggests that capreomycin's target, the ribosome, remains vulnerable even in a state of significantly reduced metabolic activity.
Hypothesized Mode of Action in Non-Replicating Mtb
While the precise mechanism in this dormant state requires further elucidation, we can formulate an evidence-based hypothesis.[1] Dormant mycobacteria are not metabolically inert; a low level of protein synthesis is required for long-term survival and maintenance of cellular integrity. It is plausible that capreomycin targets this residual translational activity.
The key points of this hypothesis are:
-
Basal Ribosomal Activity: Ribosomes in dormant Mtb, while less active than in replicating cells, must still be capable of synthesizing essential proteins.
-
Target Accessibility: The capreomycin binding site on the 70S ribosome remains accessible.
-
Lethal Interruption: Even the inhibition of a low level of essential protein synthesis could be catastrophic for a dormant cell, tipping the delicate balance from persistence to death. The bactericidal effect observed when protein synthesis is blocked suggests that the mere act of inhibiting translation can be lethal.[3][10]
Figure 2. Hypothesized mechanism of capreomycin in non-replicating Mtb.
Resistance Mechanisms: Implications for Dormant Bacilli
Understanding resistance provides corollary insights into the mode of action. The primary mechanisms of capreomycin resistance are mutations that prevent effective drug-target interaction.
| Resistance Mechanism | Gene Involved | Consequence | Relevance to Non-Replicating Mtb |
| Target Modification | rrs (16S rRNA gene) | Mutations, such as A1401G, in helix 44 directly alter the drug binding site, reducing affinity.[7][9] | This mechanism would confer resistance regardless of the bacterium's replicative state. |
| Loss of Sensitizing Enzyme | tlyA | Inactivating mutations prevent the 2'-O-methylation of 16S and 23S rRNA, which is required for optimal capreomycin binding.[7][9] | Resistance conferred by this mechanism would also be effective in dormant cells. |
The fact that resistance mechanisms are conserved and target-based strongly supports the hypothesis that the ribosome remains the primary target of capreomycin in non-replicating Mtb.
Methodologies for Interrogation
Investigating the activity of antibiotics against non-replicating Mtb requires specialized in vitro models that mimic the conditions of dormancy.
Experimental Workflow: The Wayne Model of Anaerobic Dormancy
The Wayne model is a widely accepted method for inducing a state of non-replicating persistence in Mtb. It involves a gradual depletion of oxygen in a sealed culture system.
Protocol:
-
Inoculation: Inoculate Middlebrook 7H9 broth (supplemented with ADC and Tween 80) with a mid-log phase culture of M. tuberculosis in a sealed tube or vial with a defined head-to-liquid ratio (e.g., 2.5).
-
Incubation: Incubate at 37°C with very slow stirring (e.g., 120 rpm). The limited oxygen in the headspace is gradually consumed by the bacteria.
-
Induction of NRP: After approximately 7-10 days, the culture enters a state of non-replicating persistence (NRP Stage 1), followed by a deeper state of dormancy (NRP Stage 2) after about 21 days. This is confirmed by the cessation of change in optical density and the expression of dormancy-specific markers (e.g., acr gene products).
-
Drug Exposure: Introduce capreomycin (at various concentrations, e.g., 2, 4, 8 µg/ml) into the anaerobic cultures.[1] Include a drug-free control and a positive control (e.g., metronidazole).
-
Viability Assessment: At specified time points (e.g., 0, 7, 14, 21 days post-drug addition), withdraw aliquots from the cultures.
-
CFU Enumeration: Prepare serial dilutions of the aliquots and plate them on solid media (e.g., Middlebrook 7H11 agar). Incubate plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFU) to determine the change in bacterial viability over time. A significant reduction in CFU/ml in the capreomycin-treated cultures compared to the drug-free control indicates bactericidal activity.
Causality and Self-Validation: This protocol's integrity rests on the comparison to controls. The drug-free control establishes the baseline viability of the dormant bacteria, ensuring that any observed cell death is due to the drug and not the anaerobic conditions themselves. The metronidazole positive control validates that the model system is responsive to a known anaerobic-active compound.
Figure 3. Workflow for testing antibiotic activity in the Wayne model.
Conclusion and Future Directions
Capreomycin occupies a unique position in the anti-TB armamentarium. Its well-defined mechanism against replicating bacteria—inhibiting protein synthesis by binding to the 70S ribosome—is foundational. However, its proven bactericidal activity against non-replicating Mtb sets it apart and underscores a critical vulnerability in dormant bacilli.[1][11]
The persistence of residual protein synthesis in dormant cells is the most likely Achilles' heel exploited by capreomycin. This phenomenon requires deeper investigation to fully confirm the molecular interactions and downstream lethal effects in this low-energy state.[1] Future research should focus on:
-
Ribosome Profiling in Dormant Mtb: Quantifying the translational landscape of dormant cells to identify which essential proteins are being synthesized and are thus susceptible to inhibition.
-
High-Resolution Structural Studies: Obtaining cryo-EM structures of capreomycin bound to ribosomes isolated from dormant Mtb to confirm if the binding mode is identical to that in replicating bacteria.
-
Exploring Analogs: Leveraging the knowledge of its mechanism to design new peptide antibiotics with improved activity against non-replicating persisters and a better safety profile.
The enigmatic efficacy of capreomycin against dormant Mtb provides a crucial chemical and mechanistic scaffold for the development of next-generation drugs capable of shortening TB therapy and tackling the vast reservoir of latent infection.
References
- Benchchem. Capreomycin Sulfate: A Technical Guide on its Spectrum of Activity Against Mycobacteria.
-
Wilson, D.N. (2022). Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. Frontiers in Microbiology, 13, 972227. Available from: [Link]
-
ResearchGate. Binding site of tuberactinomycins viomycin and capreomycin. (A)... Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Capreomycin Sulfate? Available from: [Link]
-
Kurbatova, E., et al. (2012). Capreomycin is active against non-replicating M. tuberculosis. African Journal of Microbiology Research, 6(11), 2779-2784. Available from: [Link]
-
Strydom, N., et al. (2017). A Physiologically Based Pharmacokinetic Model for Capreomycin. Antimicrobial Agents and Chemotherapy, 61(6), e02511-16. Available from: [Link]
-
Wikipedia. Capreomycin. Available from: [Link]
-
Li, Z., et al. (2015). The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10. Antimicrobial Agents and Chemotherapy, 59(4), 1836-1843. Available from: [Link]
-
Rizvi, A., et al. (2021). Insights into the mutations leading to capreomycin resistance in S-adenosyl-L-methionine binding motif in TlyA from Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(13), 4729-4740. Available from: [Link]
-
Maus, C.E., et al. (2005). Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(2), 571-577. Available from: [Link]
-
Stanley, R.E., et al. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. Nature Structural & Molecular Biology, 17(3), 289-293. Available from: [Link]
-
Georghiou, S.B., et al. (2012). Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review. PLOS ONE, 7(3), e33275. Available from: [Link]
-
Johansen, S.K., et al. (2006). Capreomycin Binds across the Ribosomal Subunit Interface Using tlyA-Encoded 2′-O-Methylations in 16S and 23S rRNAs. Molecular Cell, 23(2), 173-182. Available from: [Link]
-
PubMed. (2015). The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10. Available from: [Link]
-
Nguyen, G.N., et al. (2015). Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(3), 1691-1697. Available from: [Link]
-
McClatchy, J.K., et al. (1977). Cross-resistance relationships between capreomycin, kanamycin, and viomycin resistances in tubecle bacilli from paients. American Review of Respiratory Disease, 115(4), 721-723. Available from: [Link]
Sources
- 1. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]
- 10. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Streptomyces capreolus Capreomycin biosynthesis pathway
This technical guide details the biosynthetic machinery of Capreomycin, a tuberactinomycin antibiotic.[1][2] Note that while historically classified as Streptomyces capreolus, the producing organism has been reclassified as Saccharothrix mutabilis subsp. capreolus . This distinction is critical for genetic engineering and heterologous expression strategies.
Saccharothrix mutabilis subsp.[1][2][3][4] capreolus (formerly Streptomyces capreolus)[5]
Version: 2.0 (Technical Release) Scope: Genomic Architecture, Enzymatic Mechanism, and Experimental Protocols Target Audience: Metabolic Engineers, Synthetic Biologists, and Drug Discovery Scientists
Executive Summary
Capreomycin is a cyclic peptide antibiotic essential for treating multidrug-resistant tuberculosis (MDR-TB). It functions by binding to the bacterial ribosome interface (16S-23S rRNA bridge), inhibiting translocation. Unlike typical Non-Ribosomal Peptide Synthetase (NRPS) pathways, Capreomycin biosynthesis involves unique "trans-adenylation" logic and specialized precursor synthesis (L-capreomycidine). This guide dissects the cmn gene cluster, elucidates the assembly logic, and provides validated protocols for production and analysis.
Genomic Architecture: The cmn Cluster
The biosynthesis is governed by the cmn gene cluster (approx. 33 kb). It encodes the NRPS assembly line, resistance genes, and precursor tailoring enzymes.
Cluster Organization (DOT Visualization)
The following diagram illustrates the linear arrangement of the core biosynthetic genes (cmnA-G), resistance genes (cac, tlyA), and regulatory elements.
Figure 1: Linear topology of the Capreomycin (cmn) biosynthetic gene cluster. Key modules are color-coded by function.
Biosynthetic Mechanism
The assembly of Capreomycin is a non-collinear NRPS process involving the incorporation of non-proteinogenic amino acids: L-Capreomycidine (L-Cap) and
Precursor Biosynthesis
Before peptide assembly, L-Arginine is converted to L-Capreomycidine.
-
Hydroxylation (CmnC): L-Arg is hydroxylated at the
-position (requires -ketoglutarate). -
Cyclization (CmnD): PLP-dependent cyclization forms the imidazolidine ring of L-Cap.
The NRPS Assembly Line (Trans-Adenylation)
A critical feature of this pathway is the CmnI module. CmnI contains Condensation (C) and Thiolation (T) domains but lacks an Adenylation (A) domain .
-
Mechanism: CmnI recruits the A-domain from CmnA (Module 1) in trans to activate its substrate.[3]
-
Role of CmnN: An MbtH-like protein (CmnN) is required to stimulate the activity of the A-domains, facilitating this non-canonical interaction.[4]
Pathway Diagram
Figure 2: Enzymatic cascade from precursor synthesis to NRPS assembly. Note the trans-acting function of CmnA on Module 2 (CmnI).
Resistance & Self-Protection
S. capreolus employs a dual-mechanism strategy to avoid suicide:
-
Ribosomal Modification (tlyA homolog): Methylation of 16S/23S rRNA prevents Capreomycin binding.
-
Chemical Modification (cac): The cac gene encodes an acetyltransferase that acetylates the
-amino group of the diaminopropionate residue, rendering the antibiotic inactive during intracellular transport.
Experimental Protocols
Fermentation & Production
Standard Streptomyces media often fail for high-yield tuberactinomycin production. The following "Complex Starch-Soy" protocol is optimized for Saccharothrix.
Reagents:
-
Soluble Starch
-
Glucose[5]
-
Soybean Meal (defatted)
-
CaCO
-
Trace Element Solution (FeSO
, MnCl , ZnSO )
Protocol:
-
Seed Culture: Inoculate 50 mL Tryptic Soy Broth (TSB) with a fresh spore suspension (
spores/mL). Incubate at 30°C, 220 rpm for 48 hours. -
Fermentation Medium:
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Soybean Meal: 30 g/L
-
CaCO
: 3 g/L -
pH adjust to 7.2 prior to autoclaving.
-
-
Inoculation: Transfer 5% (v/v) seed culture to 500 mL baffled flasks containing 100 mL Fermentation Medium.
-
Production Phase: Incubate at 30°C, 220 rpm for 5–7 days. Monitor pH; a rise to >8.0 often correlates with peak production.
Isolation & Purification
Capreomycin is highly basic. Standard C18 extraction is inefficient without ion-pairing agents.
Step-by-Step Workflow:
-
Clarification: Centrifuge culture broth at 8,000 x g for 20 mins. Retain supernatant.
-
Cation Exchange (Capture):
-
Resin: Amberlite IRC-50 (NH
form) or Dowex 50WX2. -
Load supernatant at pH 7.0.
-
Wash with water.
-
Elute with 0.5 M NH
OH.
-
-
Concentration: Lyophilize active fractions.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0–20% B over 25 mins (Capreomycin is polar).
-
Detection: UV at 268 nm (characteristic absorption of the chromophore).
-
Quantitative Data Table
Typical yields and retention times for S. capreolus wild-type vs. engineered strains.
| Parameter | Wild Type (S. capreolus) | Heterologous Host (S. lividans + cmn) | Notes |
| Titer (mg/L) | 50 – 150 | 10 – 40 | Yields vary by media optimization. |
| Major Congener | Capreomycin IA | Capreomycin IA | IA is the most potent form. |
| HPLC RT (min) | 12.4 | 12.4 | Under 0-20% ACN gradient. |
| Precursor Limit | L-Arginine | L-Arginine | Supplementing Arg increases yield. |
References
-
Felnagle, E. A., et al. (2007). Identification of the biosynthetic gene cluster and an additional gene for resistance to the antituberculosis drug capreomycin.[6] Applied and Environmental Microbiology. Link
-
Thomas, M. G., et al. (2003). Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster. Antimicrobial Agents and Chemotherapy.[7] Link
-
Ju, J., et al. (2016). Biosynthesis of Antituberculosis Antibiotic Capreomycin Involves a trans-Iterative Adenylation Domain within the Nonribosomal Peptide Synthetase Machinery. Organic Letters. Link
-
Miyazaki, K., et al. (2025). Investigations into Viomycin Biosynthesis by Using Heterologous Production in Streptomyces lividans. ResearchGate. Link
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Biosynthesis of Antituberculosis Antibiotic Capreomycin Involves a trans-Iterative Adenylation Domain within the Nonribosomal Peptide Synthetase Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The biosynthesis of streptomycin. The origin of the C-formyl group of streptose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BGC0000316 [mibig.secondarymetabolites.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Capreomycin Sulfate MIC Determination via Broth Microdilution (REMA)
Executive Summary
Capreomycin sulfate is a cyclic peptide antibiotic and a critical second-line agent for the treatment of multidrug-resistant tuberculosis (MDR-TB). While molecular diagnostics (e.g., Line Probe Assays) are rapid, phenotypic Minimum Inhibitory Concentration (MIC) determination remains the gold standard for confirming resistance levels and guiding personalized dosage regimens.
This protocol details a high-precision Broth Microdilution (BMD) method, specifically the Resazurin Microtiter Assay (REMA) . Unlike the traditional agar proportion method which requires 3-4 weeks, REMA utilizes a colorimetric oxidation-reduction indicator to yield quantitative MIC results in 7–10 days. This guide is optimized for BSL-3 laboratory settings and adheres to principles outlined in CLSI M24 standards.
Scientific Mechanism & Rationale
Mechanism of Action
Capreomycin inhibits protein synthesis by binding to the 70S ribosome, specifically interacting with the 16S and 23S rRNA. It is effective against non-replicating and actively dividing mycobacteria.
-
Resistance Mechanism: Primarily associated with mutations in the rrs (16S rRNA) and tlyA genes. Cross-resistance with kanamycin and amikacin is common due to overlapping binding sites.
Why REMA?
The slow growth rate of M. tuberculosis makes visual turbidity reading in microplates difficult and prone to error (sedimentation vs. growth).
-
Resazurin (7-Hydroxy-3H-phenoxazin-3-one-10-oxide): A blue, non-fluorescent dye.
-
Reaction: Metabolically active bacteria reduce resazurin to resorufin (pink, fluorescent).
-
Result: The MIC is defined as the lowest drug concentration preventing the color change from blue to pink.
Pre-Analytical Considerations
Biosafety Warning
CRITICAL: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All procedures involving live cultures (inoculum preparation, plating) MUST be performed in a Biosafety Level 3 (BSL-3) facility within a certified Class II Biosafety Cabinet (BSC).
Reagents & Media
| Component | Specification | Purpose |
| Capreomycin Sulfate | Potency >700 µg/mg | Active Pharmaceutical Ingredient (API). |
| Middlebrook 7H9 Broth | pH 6.6 ± 0.2 | Basal medium for mycobacteria. |
| OADC Enrichment | 10% v/v Supplement | Provides Oleic acid, Albumin (binds toxins), Dextrose (energy), Catalase. |
| Resazurin Sodium | 0.01% or 0.02% solution | Redox indicator (filter sterilized). |
| Tween 80 | 0.05% (Inoculum only) | Surfactant to prevent clumping. Note: Minimize in assay plate to avoid affecting MIC. |
Drug Stability & Stock Preparation
Capreomycin sulfate is freely soluble in water.
-
Solvent: Sterile distilled water or PBS.
-
Stock Concentration: Prepare a 1,000 µg/mL (or 10 mg/mL) master stock.
-
Storage: Aliquot and store at -20°C or -80°C. Stable for 6 months frozen. Do not refreeze.
Experimental Protocol: REMA Workflow
Inoculum Preparation
Standardization is vital to avoid "skip wells" or false susceptibility.
-
Harvest colonies from a fresh (14-21 day) Löwenstein-Jensen (LJ) slant or 7H10 agar plate.
-
Transfer to a tube containing 7H9 broth with glass beads. Vortex vigorously for 2-3 minutes to break clumps.
-
Let sit for 20 minutes to allow heavy particles to sediment.
-
Adjust the supernatant turbidity to McFarland Standard 1.0 .
-
Dilution: Dilute this suspension 1:20 in 7H9+OADC medium. This is the Working Inoculum (approx.
CFU/mL).
Microplate Preparation
Use sterile 96-well U-bottom polystyrene plates.
-
Rows A-G: Serial 2-fold dilutions of Capreomycin.
-
Row H: Controls.
Dilution Scheme (Example):
-
Dispense 100 µL of 7H9+OADC into all wells of columns 2–11.
-
Dispense 200 µL of Capreomycin Working Solution (e.g., 64 µg/mL) into column 1.
-
Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 100 µL from Col 10.
-
Result: Drug concentrations range from 32 µg/mL down to 0.06 µg/mL.
-
-
Column 11: Growth Control (GC) - Media + Bacteria (No Drug).
-
Column 12: Sterility Control (SC) - Media only (No Bacteria).
Inoculation & Incubation
-
Add 100 µL of the Working Inoculum to every well in Columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Drug Conc: Halved (e.g., Col 1 becomes 16 µg/mL).
-
-
Add 100 µL of sterile media to Column 12 (Sterility Control).
-
Seal plate with a gas-permeable membrane or place in a plastic bag with a moist paper towel (to prevent evaporation).
-
Incubate: 37°C for 7 days.
Developing the Assay (The REMA Step)
-
On Day 7 , add 30 µL of 0.01% Resazurin solution to the Growth Control well (Col 11) and a pilot drug well.
-
Incubate for 24 hours.
-
Check GC:
-
If GC is Pink : The bacteria are active. Proceed to add dye to all wells.
-
If GC is Blue : Re-incubate plate for 2-3 more days and re-test.
-
-
Once growth is confirmed, add resazurin to all wells. Incubate 24 hours.
-
Read Results:
-
Blue: No growth (Inhibition).
-
Pink/Violet: Growth (Resistance).[1]
-
Visualization of Workflows
REMA Workflow Diagram
Caption: Step-by-step workflow for Resazurin Microtiter Assay (REMA) for M. tuberculosis.
Plate Layout Logic
Caption: Serial dilution layout. Col 11 (Growth) must be Pink; Col 12 (Sterile) must be Blue.
Data Analysis & Quality Control
Interpretation
The MIC is the lowest concentration of Capreomycin that prevents the color change to pink (remains blue).
| Well Appearance | Interpretation |
| Blue | No Growth (Inhibition) |
| Pink / Violet | Growth (Resistant at this conc.) |
Quality Control (QC)
Every batch must include the reference strain H37Rv . If the MIC for H37Rv falls outside the CLSI-validated range, the entire batch is invalid.
Table 1: QC Ranges for Capreomycin (CLSI M24S)
| Organism | QC Strain | Expected MIC Range (µg/mL) |
|---|
| M. tuberculosis | H37Rv (ATCC 27294) | 0.5 – 4.0 |
Note: While 0.5–4.0 is the broad accepted range, most high-quality BMD assays yield H37Rv MICs between 1.0 and 2.0 µg/mL.
Breakpoints (Reference Only)
Always verify with the latest CLSI M24 or WHO guidelines.
-
Susceptible: MIC ≤ 2.0 µg/mL
-
Resistant: MIC > 2.0 µg/mL (Note: Critical concentration in MGIT is often 2.5 µg/mL).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| H37Rv MIC is too high (>4 µg/mL) | Inoculum too heavy or drug degradation. | Check McFarland std; Ensure stock drug was stored frozen. |
| H37Rv MIC is too low (<0.5 µg/mL) | Inoculum too light or drug evaporation. | Vortex inoculum well; Seal plates tightly. |
| Sterility Control turns Pink | Contamination. | Discard plate. Review sterile technique. |
| Skipped Wells (Blue-Pink-Blue) | Pipetting error or heterogeneous inoculum. | Improve vortexing; Use reverse pipetting technique. |
| Trailing Endpoints (Violet wells) | Partial inhibition. | Read the first well that is clearly blue. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. 3rd ed.[2] CLSI standard M24.[3][4] Wayne, PA: Clinical and Laboratory Standards Institute.[3][4] [Link]
-
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[5][6] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]
-
Kaniga, K., et al. (2017). "A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid." Antimicrobial Agents and Chemotherapy, 61(2), e01112-16. [Link]
-
World Health Organization (WHO). (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. [Link]
Sources
Application Note: Capreomycin Sulfate Stock Solution Preparation & Storage Stability
Abstract & Scientific Context
Capreomycin sulfate (CAS: 1405-37-4) is a cyclic polypeptide antibiotic isolated from Streptomyces capreolus.[1][2][3] It acts as a critical second-line agent for multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Unlike standard aminoglycosides, capreomycin belongs to the tuberactinomycin family.[4]
Why This Protocol Matters: Capreomycin is supplied as a heterogeneous mixture of four active components (Capreomycin IA, IB, IIA, and IIB) in a sulfate salt form.[1][2][3] This chemical complexity introduces two major sources of experimental error:
-
Potency Variation: The ratio of components varies by batch, meaning a simple gravimetric calculation (weight/volume) will result in inaccurate dosing.[1][3]
-
Hygroscopicity: The sulfate salt avidly absorbs atmospheric moisture, altering the effective mass during weighing.
This guide provides a standardized workflow to eliminate these variables, ensuring reproducible in vitro and in vivo data.
Physicochemical Profile
| Property | Specification | Critical Note |
| Molecular Weight | ~752.8 g/mol (Sulfate salt) | Variable.[1][2][3] Do not use generic MW for Molarity calculations; use the specific batch Certificate of Analysis (CoA). |
| Solubility | Water: ≥ 50 mg/mL | Practically insoluble in ethanol, ether, and chloroform.[1][3] |
| Appearance | White to off-white powder | Solution may darken to pale straw color over time (oxidation); discard if precipitate forms.[1][2][3] |
| pKa | 6.2, 8.2, 10.1, 13.3 | Multiple ionization states affect solubility and membrane permeability.[1][3] |
| pH Stability | 4.5 – 7.5 | Rapid degradation occurs in strongly alkaline solutions (> pH 8.0).[1][2][3] |
Mechanism of Action (Contextual Grounding)
Understanding the mechanism is vital for designing synergistic assays. Capreomycin inhibits protein synthesis by binding to the 70S ribosome at the interface of the 30S and 50S subunits.[5] Specifically, it bridges Helix 44 of the 16S rRNA and Helix 69 of the 23S rRNA, locking the ribosome in a state that inhibits translocation.[4]
Figure 1: Capreomycin Mechanism Pathway[1][6]
Caption: Capreomycin binds the ribosomal interface, freezing the translation complex and preventing the translocation step essential for peptide elongation.[1][2][3][5][6]
Protocol: Stock Solution Preparation
Target Concentration: 10 mg/mL (Standard Stock) Solvent: Sterile Deionized Water (Milli-Q) or 0.9% Saline.[1][2][3] Note: PBS is acceptable but water is preferred for long-term frozen storage to avoid phosphate precipitation during freeze-thaw.[1][2][3]
Phase A: The Potency Calculation (Crucial Step)
Do not calculate based on molecular weight. You must calculate based on the Potency (µg/mg) listed on your vial's label or CoA.[1][3]
[1][2][3]Example:
-
Target: 10 mL of 10 mg/mL solution.
-
Batch Potency: 850 µg/mg (0.85 mg active drug per mg powder).[1][2][3]
-
Calculation:
mg of powder required.[1][2][3]
Phase B: Preparation Workflow
Caption: Step-by-step workflow ensuring sterility and potency preservation. Note the critical equilibration step to mitigate hygroscopicity.
Detailed Steps:
-
Equilibration: Remove the desiccant-stored vial from the freezer and let it sit at room temperature for 20 minutes before opening. Why? Opening a cold vial causes condensation to form on the hygroscopic powder, ruining the remaining stock.[1]
-
Dissolution: Add the calculated volume of Sterile Water. Vortex until the solution is clear and colorless to pale yellow.
-
Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.
-
Aliquoting: Dispense into light-protective (amber) or standard microcentrifuge tubes.
Storage & Stability Guidelines
Capreomycin is sensitive to hydrolysis and oxidation.[3] Adhere to these strict limits to maintain experimental integrity.
| State | Temperature | Stability Duration | Conditions |
| Solid Powder | -20°C | 3–4 Years | Desiccated, protected from light.[1][2][3] |
| Reconstituted | 2–8°C | 24–48 Hours | Keep in dark.[1][3] Discard if precipitate forms. |
| Frozen Stock | -20°C | 1 Month | Single freeze-thaw only. |
| Deep Freeze | -80°C | 6 Months | Preferred for long-term banking.[1][2][3] |
Troubleshooting Signs:
-
Darkening: A shift from clear/pale yellow to dark yellow/brown indicates oxidation.[1][3] Action: Discard.
-
Precipitation: Visible particles indicate salt crashing out or contamination.[1][2][3] Action: Discard.
References
-
PubChem. (n.d.).[1][2][3][7] Capreomycin Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Johansen, S. K., Maus, C. E., Plikaytis, B. B., & Douthwaite, S. (2006).[1][2][3] Capreomycin binds across the ribosomal subunit interface of Mycobacterium tuberculosis.[4][8] Molecular Microbiology. Retrieved from [Link]
-
DrugBank. (n.d.).[1][2][3] Capreomycin: Uses, Interactions, Mechanism of Action. Retrieved from [Link][1][2][3]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Capreomycin Sulfate | C50H92N28O23S2 | CID 71457947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. capreomycin IB | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for Spray-Drying Capreomycin Sulfate: Engineering Inhalable Microparticles for MDR-TB
Executive Summary & Clinical Rationale
Capreomycin sulfate is a cyclic polypeptide antibiotic essential for treating multidrug-resistant tuberculosis (MDR-TB). Traditionally administered via painful intramuscular (IM) injections, it causes significant systemic toxicity (nephrotoxicity/ototoxicity).[1]
Why Inhalation?
The primary target for Mycobacterium tuberculosis is the alveolar macrophage. By engineering Capreomycin into respirable microparticles (Aerodynamic diameter
-
High Local Concentration: Direct delivery to the infection site exceeds the Minimum Inhibitory Concentration (MIC) significantly more effectively than systemic delivery.
-
Reduced Systemic Toxicity: Lower total dose requirements compared to parenteral routes.
This protocol details the engineering of Capreomycin sulfate into dry powder inhaler (DPI) formulations using spray drying.[1][2][3][4][5][6] It contrasts two distinct formulation strategies: a Mannitol-based system for physical stability and a Leucine-based system for high-dose delivery.
Mechanistic Insight: Particle Engineering
The Peclet Number ( ) Concept
Successful spray drying of Capreomycin relies on controlling the radial distribution of components within the drying droplet. We utilize the Peclet number to predict surface composition:
[2]Where
-
Capreomycin (
): Due to its high molecular weight (~1.5 kDa), Capreomycin diffuses slowly. It cannot diffuse inward fast enough to match the receding droplet surface, leading to surface enrichment .[2] -
L-Leucine (Shell Former): Leucine has a high
and low solubility, precipitating early to form a hydrophobic shell that improves dispersibility. -
Mannitol (Bulking Agent): Has a lower
, tending to crystallize in the core, providing structural rigidity.
Visualization: Particle Formation Dynamics
Figure 1: Mechanism of particle formation during spray drying. High Peclet number solutes (Capreomycin/Leucine) enrich the surface, determining aerodynamic performance.
Pre-Formulation & Materials
Materials Checklist
-
API: Capreomycin Sulfate (USP/Ph. Eur. grade).
-
Excipient A (Stability): D-Mannitol (Pearlitol® or equivalent).
-
Excipient B (Dispersibility): L-Leucine (micronized grade preferred).
-
Solvent: Ultrapure Water (Milli-Q) or Ethanol/Water (50:50 v/v) for Leucine solubility.
Formulation Strategy Matrix
Select your formulation based on clinical dose requirements.
| Feature | Formulation A: High Stability | Formulation B: High Payload |
| Composition | 25% Capreomycin / 75% Mannitol | 80% Capreomycin / 20% Leucine |
| Primary Role | Long-term storage stability; crystalline core. | High-dose delivery; dispersibility enhancement.[7] |
| Solvent System | 100% Water | 50% Ethanol / 50% Water |
| Target MMAD | 3.0 – 4.0 µm | 3.5 – 5.0 µm |
| Key Advantage | Robust physical structure; less hygroscopic. | Delivers max drug per breath; Leucine reduces cohesion. |
Detailed Experimental Protocol
Equipment: Büchi B-290 Mini Spray Dryer (or equivalent) with High-Performance Cyclone.
Step 1: Feed Solution Preparation
Critical Control Point: Order of addition affects dissolution and potential precipitation.
For Formulation A (Mannitol/Water):
-
Heat 100 mL Ultrapure water to 30°C.
-
Add Mannitol first. Stir until fully dissolved (clear solution).
-
Add Capreomycin Sulfate .[1][2][3][5][6] Stir gently to avoid foaming (polypeptides can foam).
-
Total Solids Concentration: 1% w/v (10 mg/mL). Note: Higher concentrations (>2%) increase particle size beyond respirable range.
For Formulation B (Leucine/Ethanol/Water):
-
Prepare 50:50 Ethanol:Water mixture.
-
Dissolve L-Leucine in the mixture. Tip: Leucine dissolves slowly; slight heating (40°C) or sonication may be required.
-
Once Leucine is clear, cool to room temperature.
-
Total Solids Concentration: 0.5% - 1.0% w/v. Lower concentration helps generate smaller particles for this high-load formulation.
Step 2: Spray Drying Process Parameters
These parameters are optimized for the Büchi B-290 to achieve a Mass Median Aerodynamic Diameter (MMAD) of ~3–4 µm.
| Parameter | Setting (Formulation A) | Setting (Formulation B) | Rationale |
| Inlet Temperature ( | 90°C | 100°C | Balances evaporation rate with thermal stability. |
| Outlet Temperature ( | 50–55°C | 60–65°C | Must be < |
| Aspirator (Airflow) | 100% (~35 m³/h) | 100% (~35 m³/h) | Maximizes separation efficiency in cyclone. |
| Pump Rate (Feed) | 10–15% (~3 mL/min) | 10% (~2 mL/min) | Lower feed rate = smaller droplets = smaller particles. |
| Atomizing Gas Flow ( | 700–750 L/h (40–45 mm) | 700–800 L/h | High gas flow creates high shear, essential for <5µm particles. |
| Nozzle Type | 0.7 mm Two-Fluid | 0.7 mm Two-Fluid | Standard for lab-scale microparticles. |
Step 3: Collection & Storage
-
Cyclone Selection: Use a High-Performance Cyclone (conductive coating preferred) to minimize static wall losses, which is common with Leucine.
-
Harvesting: Collect powder immediately after the run in a humidity-controlled glove box (<20% RH). Capreomycin is hygroscopic.
-
Secondary Drying: Vacuum dry at 25°C for 24 hours to remove residual moisture/solvent.
Workflow Visualization
Figure 2: End-to-end experimental workflow for Capreomycin inhalation powder production.
Characterization & Quality Control
To validate the protocol, the following metrics must be met:
-
Aerodynamic Performance (NGI/ACI):
-
Fine Particle Fraction (FPF): Target > 50% (percentage of particles < 5 µm).
-
MMAD: Target 1–5 µm.
-
Method: Disperse ~10 mg powder from a capsule (e.g., Size 3 HPMC) using a standard device (e.g., RS01 or Breezhaler) at 60–90 L/min.
-
-
Residual Moisture (Karl Fischer):
-
Target: < 3% w/w. High moisture triggers agglomeration and chemical degradation.
-
-
Solid State (XRD/DSC):
-
Mannitol Formulation: Should show crystalline peaks (Mannitol
or polymorphs). -
Capreomycin: Typically amorphous.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 40%) | Wall deposition due to static or stickiness. | 1. Ground the cyclone.2. Lower Outlet T (keep < 60°C).3. Switch to High-Performance Cyclone. |
| High MMAD (> 5 µm) | Atomization energy too low or feed conc. too high. | 1. Increase Gas Flow ( |
| Powder "Caking" in Collection Vessel | Residual moisture or high hygroscopicity. | 1. Increase Outlet T slightly (if stability allows).2. Ensure collection vessel is cooled/insulated.3. Harvest immediately. |
| Nozzle Clogging | Precipitation of Leucine or undissolved API. | 1. Sonicate feed before pumping.2. Ensure feed lines are kept warm if using high Leucine load. |
References
-
Spray-Dried Powder Formulation of Capreomycin Designed for Inhaled Tuberculosis Therapy. Source: Pharmaceutics (2021).[2][3][4][5][8] Context: Establishes the 25% Capreomycin/Mannitol protocol and 90°C inlet temperature optimum. URL:[Link]
-
Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin. Source: Antimicrobial Agents and Chemotherapy (2007). Context: Clinical validation of the Capreomycin/Leucine (80:20) formulation strategy. URL:[Link]
-
The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery. Source: Pharmaceutics (2024).[8] Context: Detailed mechanistic data on Leucine/Mannitol shell formation and excipient ratios. URL:[Link][3][4][5][6][7][9]
-
Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties. Source: Pharmaceutics (2020).[3][8] Context: General theory on Peclet number and particle engineering for inhalation. URL:[Link][3][5][6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spray-Dried Powder Formulation of Capreomycin Designed for Inhaled Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spray-Dried Powder Formulation of Capreomycin Designed for Inhaled Tuberculosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Capreomycin cellular uptake assay in macrophage models
Application Note: Quantitative Analysis of Capreomycin Cellular Uptake in Macrophage Models
Executive Summary & Clinical Context
The efficacy of antitubercular agents is frequently compromised by the ability of Mycobacterium tuberculosis (Mtb) to survive within the phagosomes of alveolar macrophages.[1] Capreomycin , a cyclic peptide antibiotic used as a second-line agent for multidrug-resistant tuberculosis (MDR-TB), faces a significant pharmacokinetic challenge: it is a large, hydrophilic polycation with limited membrane permeability.
While aminoglycosides and polypeptides are known to have poor intracellular uptake compared to fluoroquinolones, quantifying exactly how much drug reaches the intracellular reservoir is critical for dosage optimization and resistance modeling.
This guide provides a rigorous, field-validated protocol for quantifying Capreomycin uptake in THP-1 differentiated macrophages using LC-MS/MS . Unlike microbiological assays, this method offers specificity between Capreomycin congeners (IA and IB) and high sensitivity.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), this protocol moves beyond simple "incubation and wash" steps by incorporating specific controls for non-specific binding and precise normalization methods.
-
Cell Model: THP-1 monocytes differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[2] This model is more reproducible than Human Monocyte-Derived Macrophages (HMDM) for standardized uptake assays.
-
Detection Method: LC-MS/MS with Ion-Pairing Chromatography.[3]
-
Insight: Capreomycin is highly polar. Standard C18 chromatography fails to retain it. We utilize Heptafluorobutyric Acid (HFBA) as an ion-pairing agent to induce retention and improve peak shape.
-
-
Normalization: Intracellular drug mass must be normalized to total cellular protein (via BCA assay) rather than cell count, as lysis renders counting impossible and scraping causes cell loss.
Workflow Visualization
The following diagram outlines the critical path from cell culture to mass spectrometry analysis.
Figure 1: Step-by-step workflow for Capreomycin intracellular accumulation assay.
Detailed Protocols
Protocol A: THP-1 Differentiation
Objective: Generate a stable, adherent macrophage monolayer.
-
Seeding: Dilute THP-1 cells to
cells/mL in RPMI-1640 + 10% FBS. -
Induction: Add PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 100 nM .
-
Plating: Seed 2 mL per well into 6-well plates (
cells/well). -
Incubation: Incubate at 37°C, 5% CO2 for 72 hours .
-
Resting Step (Critical): Aspirate PMA-containing media. Wash cells 1x with warm RPMI. Add fresh, PMA-free RPMI and incubate for an additional 24 hours.
-
Why? This ensures the cells recover from PMA stress and resemble resting tissue macrophages.
-
Protocol B: Drug Uptake Assay
Objective: Expose cells to drug and isolate intracellular fraction without efflux artifacts.
-
Preparation: Prepare Capreomycin stock in RPMI. A typical concentration is 10 µg/mL (approximating plasma
) or 20x MIC . -
Incubation: Replace culture media with drug-containing media. Incubate for defined timepoints (e.g., 1h, 2h, 4h, 24h).
-
Control: Incubate one set of plates at 4°C to quantify non-specific surface binding vs. active uptake.
-
-
Termination (The "Cold Shock"):
-
Place plates immediately on ice.
-
Aspirate media rapidly.
-
Wash 3x with Ice-Cold PBS.
-
Note: The cold temperature prevents active efflux transporters from pumping the drug out during the wash steps.
-
-
Lysis:
-
Add 500 µL of 0.1% Formic Acid in water (or sterile water) to each well.
-
Incubate at room temperature for 10 mins.
-
Scrape cells and transfer to microcentrifuge tubes.
-
Sonicate for 30 seconds (or 3 cycles of freeze-thaw) to ensure complete membrane rupture.
-
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant for LC-MS.
-
Save the pellet or a fraction of the lysate for BCA Protein Assay.
-
Protocol C: LC-MS/MS Quantification
Objective: Specific detection of Capreomycin IA/IB.[3][4]
Sample Preparation:
-
Take 100 µL of cell lysate supernatant.
-
Add 200 µL of Acetonitrile containing Internal Standard (e.g., Tobramycin or Cefotaxime can be used as structural surrogates if isotopically labeled Capreomycin is unavailable).
-
Vortex and centrifuge to precipitate proteins.
-
Dilute supernatant 1:1 with 0.1% Formic Acid before injection.
LC-MS Parameters (Recommended):
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18), 2.1 x 50mm | Standard reverse phase. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM HFBA | HFBA is an ion-pairing agent essential for retaining polar peptides. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 10% B to 60% B over 5 mins | Capreomycin usually elutes early without HFBA; with HFBA it retains well. |
| Ionization | ESI Positive Mode | Capreomycin is polycationic. |
| MRM Transitions | 669.3 -> 540.2 (Capreomycin IA) | Specific precursor/product ions. |
Data Analysis & Calculation
To determine the Accumulation Ratio (AR) , you must convert the mass of drug per well into a cellular concentration.
Step 1: Normalize to Protein
Step 2: Estimate Intracellular Volume Macrophage volume varies, but a standard conversion factor is widely accepted in literature:
-
Conversion Factor: ~ 5 µL of cell volume per mg of protein.
-
Alternatively:
pL per single THP-1 cell.
Step 3: Calculate Intracellular Concentration (
Step 4: Accumulation Ratio
-
Interpretation: An AR > 1 indicates active accumulation. For polypeptides like Capreomycin, AR is typically low (1-5x) compared to fluoroquinolones (>20x), reflecting its difficulty in crossing membranes.
Mechanistic Logic & Troubleshooting
The following diagram illustrates the kinetic compartments involved in this assay.
Figure 2: Pharmacokinetic compartments. Note that "Surface Binding" can mimic uptake; the 4°C control helps subtract this artifact.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Signal Intensity | Ion Suppression or Lack of Retention | Ensure HFBA is fresh in Mobile Phase A. Check ESI source voltage. |
| High Variation (CV > 20%) | Inconsistent Washing | Use automated plate washers or aspirate very gently to avoid detaching cells. |
| High Background at T=0 | Inadequate Washing | Increase wash steps to 4x. Ensure PBS is ice-cold. |
References
-
Honeywell, R. et al. (2015). Separation and quantitation of the tuberactinomycin antibiotics viomycin and capreomycin.... Journal of Chromatography B. Link
-
Lemaire, S. et al. (2011). Intracellular activity of antibiotics in a model of human THP-1 macrophages.... Antimicrobial Agents and Chemotherapy.[1][3][5][6][7] Link
-
Carryn, S. et al. (2003). Intracellular pharmacodynamics of antibiotics. Infectious Disease Clinics of North America. Link
-
Daigneault, M. et al. (2010).[2] The identification of markers of macrophage differentiation in PMA-stimulated THP-1 cells. PLoS One. Link
-
Batt, K. et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics.... ScienceOpen. Link
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. nanopartikel.info [nanopartikel.info]
- 3. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the intracellular activity of drugs against Mycobacterium abscessus using a THP-1 macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capreomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Capreomycin HPLC Peak Tailing and Asymmetry
Welcome to the technical support center for Capreomycin analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing and asymmetry, encountered during the HPLC analysis of Capreomycin. As a cyclic polypeptide antibiotic with multiple basic functional groups, Capreomycin presents a unique set of challenges in reversed-phase chromatography. This guide provides in-depth, field-proven insights and step-by-step protocols to achieve symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: Why is my Capreomycin peak exhibiting significant tailing?
Peak tailing for Capreomycin is primarily a consequence of secondary ionic interactions between the positively charged amine groups on the molecule and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] This interaction is a different retention mechanism from the intended hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, which results in an asymmetrical peak with a "tail".
Several factors can exacerbate this issue:
-
Mobile Phase pH: If the mobile phase pH is in a range where both Capreomycin is protonated (positively charged) and the silanol groups are deprotonated (negatively charged), the ionic interaction is maximized.[4][5]
-
Column Chemistry: Columns with a higher density of residual, un-endcapped silanol groups (often referred to as having high silanol activity) will exhibit more pronounced tailing with basic compounds like Capreomycin.[2][6]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix can increase the acidity of neighboring silanol groups, intensifying their interaction with basic analytes and causing peak tailing.[3][7]
Q2: My Capreomycin peak is broad and asymmetrical. How can I improve its shape?
Improving the peak shape of Capreomycin involves minimizing the secondary silanol interactions. Here are several strategies, ranging from simple mobile phase adjustments to changing the column chemistry:
-
Mobile Phase pH Optimization: Adjusting the pH of the mobile phase is the most common and effective first step.[8][9]
-
Low pH (2-3): At a low pH, the residual silanol groups are protonated and thus neutral, significantly reducing their ionic interaction with the protonated Capreomycin molecules.[5][10]
-
High pH (9-11): At a high pH, Capreomycin's amine groups are deprotonated and neutral, minimizing ionic interactions with the now negatively charged silanol groups. This approach requires a pH-stable column.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help mask the active silanol sites, reducing their availability to interact with Capreomycin.[10][11]
-
Ion-Pairing Agents: These agents, such as heptafluorobutyric acid (HFBA) or sodium hexanesulfonate, form a neutral ion pair with the charged Capreomycin molecule.[12][13][14] This neutral complex exhibits better retention and peak shape on a reversed-phase column.
-
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns that are extensively end-capped have a lower concentration of accessible silanol groups, leading to improved peak shapes for basic compounds.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl columns, which can offer alternative selectivities and reduced silanol interactions.[15][16]
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing issues with Capreomycin.
Caption: A step-by-step workflow for troubleshooting Capreomycin peak tailing.
Guide 2: Understanding the Mechanism of Silanol Interaction
The primary cause of peak tailing for basic compounds like Capreomycin is the secondary interaction with acidic silanol groups on the silica surface.
Caption: Interaction between protonated Capreomycin and silanol groups.
Experimental Protocols
Protocol 1: Mobile Phase Optimization Using a Low pH Modifier
Objective: To improve Capreomycin peak shape by protonating residual silanol groups.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Capreomycin standard solution
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of TFA or FA to 1 L of HPLC grade water to create a 0.1% (v/v) solution. This will result in a pH of approximately 2-3.
-
Prepare Mobile Phase B: HPLC grade ACN or MeOH.
-
Equilibrate the Column: Flush the C18 column with a 50:50 mixture of Mobile Phase A and B for at least 15-20 column volumes.
-
Set Initial Conditions: Start with a gradient of 5-95% Mobile Phase B over 15 minutes.
-
Inject Standard: Inject the Capreomycin standard and observe the peak shape.
-
Adjust Organic Content: Optimize the gradient to achieve the desired retention time while maintaining good peak shape.
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.
Protocol 2: Using an Ion-Pairing Agent for Symmetrical Peaks
Objective: To form a neutral ion pair with Capreomycin to improve its retention and peak shape.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Heptafluorobutyric acid (HFBA) or Sodium 1-Hexanesulfonate
-
Phosphoric acid
-
Potassium dihydrogen phosphate
-
Capreomycin standard solution
Procedure:
-
Prepare Ion-Pairing Buffer (Mobile Phase A):
-
Prepare Mobile Phase B: HPLC grade ACN.
-
Thorough Column Equilibration: Equilibrate the C18 column with the ion-pairing mobile phase for an extended period (at least 30-40 column volumes) to ensure the stationary phase is saturated with the ion-pairing agent.
-
Run the Analysis: Use a suitable gradient to elute the Capreomycin peak.
-
Column Wash: After analysis, it is crucial to wash the column thoroughly with a mobile phase without the ion-pairing agent (e.g., 70:30 ACN:water) to remove the agent, as it can be difficult to remove and may affect future analyses.
Expected Outcome: Greatly improved peak symmetry and potentially increased retention time.
Data Presentation
Table 1: Effect of Mobile Phase pH on Capreomycin Peak Shape
| Mobile Phase pH | Asymmetry Factor (As) | Tailing Factor (Tf) | Observations |
| 7.0 (Unbuffered) | 2.5 | 3.1 | Severe tailing, poor peak shape |
| 4.5 | 1.8 | 2.2 | Moderate tailing, some improvement |
| 2.5 (0.1% TFA) | 1.1 | 1.2 | Symmetrical peak, minimal tailing |
| 10.0 (Ammonium Bicarbonate)* | 1.2 | 1.3 | Good peak shape, requires pH-stable column |
*For use with pH-stable columns only.
Table 2: Comparison of Mobile Phase Additives for Peak Shape Improvement
| Additive (in Mobile Phase at pH 3.0) | Asymmetry Factor (As) | Tailing Factor (Tf) | Notes |
| None | 1.9 | 2.4 | Significant tailing |
| 0.1% Triethylamine (TEA) | 1.3 | 1.4 | Good improvement, masks silanols |
| 5 mM HFBA | 1.0 | 1.1 | Excellent symmetry, forms ion pair |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Yakupov, T. R., et al. (2021). Ion-Pair Chromatography for the Determination of Capreomycin Sulfate Components and Related Substances. Regulatory Research and Medicine Evaluation, 11(4), 302-311. Retrieved from [Link]
-
Chromatography Forum. (2002). HPLC conditions for basic compound?. Retrieved from [Link]
-
Rossi, C., et al. (2004). UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 539-545. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
PubChem. (n.d.). Capreomycin. Retrieved from [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2010). Development and validation of a liquid chromatographic method for the analysis of capreomycin sulfate and its related substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Capreomycin. Retrieved from [Link]
-
MDPI. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
The Merck Index. (n.d.). Capreomycin. Retrieved from [Link]
-
Unichrom. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
National Institutes of Health. (2012). A Physiologically Based Pharmacokinetic Model for Capreomycin. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PubMed. (2018). The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Analysis. (2021). Qualitative Analysis of Neomycin in Virtue of HPLC Estimation. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). capreomycin IB. Retrieved from [Link]
-
Academia.edu. (n.d.). Impurity profiling of capreomycin using dual liquid chromatography coupled to mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples | MDPI [mdpi.com]
- 13. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. veeprho.com [veeprho.com]
- 16. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Capreomycin Detection Sensitivity in Plasma Samples
Welcome to the technical support center for the bioanalysis of capreomycin. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot methods for the quantitative analysis of capreomycin in plasma samples. As a cyclic polypeptide antibiotic crucial for treating multidrug-resistant tuberculosis (MDR-TB), accurate and sensitive measurement of its concentration in plasma is paramount for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming the common challenges associated with capreomycin analysis, with a core focus on enhancing detection sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during method development and routine analysis.
Q1: What is a typical Lower Limit of Quantitation (LLOQ) for capreomycin in plasma, and why is improving it important?
A typical LLOQ for capreomycin in human plasma using LC-MS/MS can range from approximately 1 ng/mg to 469 ng/mL, depending on the specifics of the sample preparation and instrumentation used.[3][4] Improving the LLOQ is critical for several reasons. A lower LLOQ allows for a more complete characterization of the terminal elimination phase in a pharmacokinetic profile, which is essential for accurately calculating key parameters like half-life (t1/2) and area under the curve (AUC).[5][6] Furthermore, in TDM, high sensitivity is required to monitor trough concentrations, ensuring they remain above the minimum inhibitory concentration (MIC) for therapeutic efficacy while avoiding the toxic levels associated with nephrotoxicity and ototoxicity.[6]
Q2: My capreomycin peak shape is broad and tailing on a standard C18 column. What is the likely cause and solution?
This is a classic issue when analyzing polar, basic compounds like capreomycin on traditional reversed-phase columns. The root cause is often secondary interactions between the positively charged amine groups on capreomycin and residual, negatively charged silanols on the silica surface of the column packing. This leads to poor peak shape and inconsistent retention.
The most effective solution is to employ ion-pairing chromatography . By adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase, the agent forms a neutral complex with capreomycin, which then interacts more predictably with the C18 stationary phase, resulting in sharper, more symmetrical peaks.[4] An alternative approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating polar compounds.[3][7]
Q3: I'm observing significant signal variability and ion suppression between samples. Could this be a matrix effect?
Yes, this is a strong indication of matrix effects. Plasma is a complex biological matrix containing high concentrations of proteins, lipids, salts, and other endogenous components that can co-elute with capreomycin.[8] During the electrospray ionization (ESI) process, these co-eluting substances compete with capreomycin for ionization, typically leading to a suppression of the analyte signal. This effect can vary from sample to sample, causing poor accuracy and precision.[8] The most direct way to combat this is by improving your sample cleanup procedure to more effectively remove these interfering components before LC-MS/MS analysis.[9]
Q4: Should I use Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) for my plasma samples?
The choice depends on the sensitivity and robustness required for your assay.
-
Protein Precipitation (PPT): This method, often using acidified methanol, is fast, simple, and inexpensive.[3][10] However, it is a non-selective technique that leaves many endogenous matrix components in the final extract, making it more susceptible to matrix effects.[8] It may be suitable for assays with higher concentration ranges.
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner sample extract by selectively retaining the analyte on a sorbent while matrix interferences are washed away.[11][12] This significantly reduces matrix effects, lowers baseline noise, and ultimately improves sensitivity and robustness.[9] For capreomycin, a reversed-phase polymer-based sorbent is effective.[11] For demanding applications requiring the lowest LLOQ, SPE is the superior choice.[4][9]
Q5: Are there any special handling or storage considerations for capreomycin samples?
Absolutely. Two key points are critical for data integrity:
-
Avoid Glassware: Capreomycin is known to adsorb to glass surfaces. This non-specific binding can lead to significant and unpredictable loss of the analyte, compromising accuracy. Always use plastic autosampler vials and labware for sample processing and analysis.[3]
-
Ensure Sample Stability: Like many antibiotics, the preanalytical stability of capreomycin should be validated.[13] Plasma samples should be processed promptly and stored frozen, typically at -80°C for long-term storage, to prevent degradation. Perform freeze-thaw stability experiments to understand the impact of sample handling cycles.
Section 2: Troubleshooting Guide for Low Sensitivity
This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity for capreomycin.
Problem: Low Signal Intensity / Inability to Reach Target LLOQ
Low sensitivity is rarely due to a single factor. It's typically a combination of suboptimal conditions in the sample preparation, chromatography, and mass spectrometer settings. The following workflow helps to systematically isolate and address the root cause.
Caption: Troubleshooting workflow for low capreomycin signal.
Detailed Troubleshooting Steps:
-
Cause A: Suboptimal Mass Spectrometer Performance
-
Why it Happens: The mass spectrometer is the ultimate detector. If it is not properly calibrated or tuned for capreomycin, no amount of upstream optimization will succeed. Instrument performance can drift over time.
-
How to Fix:
-
Mass Calibration: Perform a full system calibration according to the manufacturer's recommendations to ensure mass accuracy.[14]
-
Analyte Tuning: Prepare a clean solution of capreomycin standard and infuse it directly into the mass spectrometer. Optimize all relevant MS parameters, including collision energy, declustering potential, and precursor/product ion selection for Multiple Reaction Monitoring (MRM). The goal is to maximize the signal for your specific capreomycin transitions.
-
Source Optimization: This is often the most impactful step for improving sensitivity.[9] Systematically adjust the electrospray ionization (ESI) source parameters while infusing the analyte. Key parameters include nebulizer gas, heater gas flow, source temperature, and the physical position of the ESI probe. A stable, fine spray is essential for efficient ionization.[15]
-
-
-
Cause B: Poor Chromatographic Peak Shape
-
Why it Happens: As discussed in the FAQs, capreomycin's polar and basic nature leads to poor interactions with standard C18 columns. A broad, tailing peak has a lower height and is spread out over a wider baseline, which directly reduces the signal-to-noise (S/N) ratio and elevates the LLOQ.
-
How to Fix:
-
Implement Ion-Pairing: Introduce an ion-pairing agent like 0.1% formic acid and 4mM heptafluorobutyric acid (HFBA) into your mobile phase.[4] This will neutralize the charge on capreomycin, leading to sharper, more Gaussian peaks and improved retention.
-
Consider HILIC: A Waters Atlantis HILIC Silica column has been successfully used for capreomycin analysis.[3] HILIC columns use a high organic mobile phase to retain polar analytes, offering an alternative mechanism of separation that can yield excellent peak shape for compounds like capreomycin.
-
Optimize Gradient: Ensure your LC gradient is optimized to elute capreomycin as a sharp band. A shallow gradient around the elution time of the analyte can improve peak shape and resolution from interferences.
-
-
-
Cause C: Inefficient Sample Extraction & High Matrix Effects
-
Why it Happens: If the signal is strong in a clean standard solution but weak when spiked into extracted plasma, the problem is almost certainly inefficient recovery or matrix effects from your sample preparation.
-
How to Fix: Your choice of sample preparation is a trade-off between speed, cost, and cleanliness. For maximum sensitivity, a cleaner extract is always better.
Caption: Decision guide for sample preparation method.
Data Summary: Comparison of Sample Preparation Techniques
-
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Protein crashing with organic solvent | Analyte retention on a solid sorbent |
| Selectivity | Low | High |
| Typical Recovery | >90% (but with high matrix)[10] | >72% (with low matrix)[4] |
| Matrix Effect | High potential for ion suppression[8] | Significantly reduced[4][11] |
| Sensitivity | Moderate to Low | High |
| Cost per Sample | Low | High |
| Time per Sample | Fast (~10-15 min) | Moderate (~30-45 min) |
| Recommendation | Suitable for high-concentration PK samples. | Recommended for low LLOQ, TDM, and validation studies. |
Section 3: Validated Experimental Protocols
These protocols provide a starting point for robust method development. All methods must be fully validated according to regulatory guidelines such as those from the FDA or ICH.[16][17][18][19][20]
Protocol 1: Protein Precipitation (PPT) Method
This protocol is adapted from established methods for its simplicity and speed.[3]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL plastic microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., cefotaxime) solution.[4]
-
Precipitation: Add 300 µL of cold precipitation solution (Methanol containing 1% formic acid). The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.
-
Vortexing: Vortex each sample vigorously for 5-10 minutes. This ensures complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean plastic autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Protocol 2: Ion-Pairing Solid-Phase Extraction (SPE) Method
This protocol is based on a validated method for high-sensitivity analysis and provides a much cleaner extract.[4]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis PRiME HLB) by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. This activates the stationary phase.
-
Sample Loading: Load the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the capreomycin and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., mobile phase or a higher-concentration organic solvent).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte, further boosting sensitivity.
-
Analysis: Transfer the reconstituted sample to a plastic autosampler vial for injection.
Table 2: Typical LC-MS/MS Parameters for Capreomycin Analysis
| Parameter | Typical Setting | Rationale / Comment |
| LC Column | Discovery C18 (50 x 4.6 mm, 5 µm)[4] or Waters Atlantis HILIC Silica (50 x 4.6 mm, 5 µm)[3] | C18 requires ion-pairing. HILIC is an alternative for polar compounds. Smaller particle columns (e.g., <2 µm) can further increase efficiency and sensitivity.[21] |
| Mobile Phase A | Water with 0.1% Formic Acid and 4mM HFBA[4] | Formic acid promotes protonation for ESI+. HFBA is the ion-pairing agent. Always use LC-MS grade reagents.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 4mM HFBA[4] | Acetonitrile is a common organic modifier. |
| Flow Rate | 500 µL/min[4] | Can be reduced with smaller diameter columns to improve sensitivity.[9] |
| Injection Volume | 10-20 µL | Larger volumes may be possible but can degrade peak shape. |
| Ionization Mode | ESI Positive | Capreomycin contains multiple basic amine groups that are readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification.[4] |
| MRM Transitions | Analyte-specific | Must be determined by infusing pure capreomycin standard (e.g., for CMN IA and IB). |
| Source Temp. | 400-550°C | Highly instrument-dependent; must be optimized empirically.[9] |
References
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Forrest, A., et al. (2012). A Physiologically Based Pharmacokinetic Model for Capreomycin. Antimicrobial Agents and Chemotherapy, 56(3), 1264-1273. [Link]
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Rehim, M., et al. (2018). The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction. Biomedical Chromatography, 32(8), e4269. [Link]
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ResearchGate. (2016). How to improve the sensitivity of a LCMS? [Link]
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Wang, Y., et al. (2023). Microevolutionary models and multi-omics analysis uncover the cross-drug resistance characteristics of capreomycin-selected Mycobacterium tuberculosis. mSystems, 8(1), e00868-22. [Link]
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National Center for Biotechnology Information. (n.d.). Capreomycin. PubChem Compound Summary for CID 3000502. [Link]
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LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Capreomycin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Chopra, S., et al. (2012). Impurity profiling of capreomycin using dual liquid chromatography coupled to mass spectrometry. Talanta, 100, 113-122. [Link]
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Yakupov, T. R., et al. (2022). Ion-Pair Chromatography for the Determination of Capreomycin Sulfate Components and Related Substances. Regulatory Research and Medicine Evaluation. [Link]
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Garcia-Contreras, L., et al. (2007). Inhaled Large Porous Particles of Capreomycin for Treatment of Tuberculosis in a Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 51(8), 2830-2836. [Link]
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ResearchGate. (n.d.). Average plasma concentration-time curves (log scale) after... [Link]
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ResearchGate. (n.d.). Average-plasma-concentration-versus-time curves after administration of... [Link]
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Chopra, S., et al. (2012). Impurity profiling of capreomycin using dual liquid chromatography coupled to mass spectrometry. Talanta, 100, 113-122. [Link]
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González-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 26. [Link]
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Mallampati, S., et al. (2009). Development and validation of a liquid chromatographic method for the analysis of capreomycin sulfate and its related substances. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 968-974. [Link]
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ResearchGate. (n.d.). UV-Vis-spectra of capreomycin sulphate before ( ) and after encapsulation... [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
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Hiong, L. C., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7056. [Link]
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d'Avolio, A., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 11(10), 1358. [Link]
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Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
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Xie, W., et al. (2007). Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 599-608. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Rahman, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-286. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ComplianceOnline. (n.d.). Validation of Analytical Methods According to the New FDA Guidance. [Link]
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The FDA Group. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. [Link]
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Validation & Comparative
A Comparative Guide to Nephrotoxicity Markers: Capreomycin vs. Aminoglycosides
Executive Summary
Capreomycin, a cyclic peptide antibiotic, and aminoglycosides represent critical therapeutic options for combating multidrug-resistant tuberculosis and severe Gram-negative bacterial infections, respectively. However, their clinical utility is frequently hampered by a significant risk of nephrotoxicity. This guide provides an in-depth comparison of the nephrotoxic profiles of Capreomycin and aminoglycosides, with a primary focus on the biomarkers used for early detection and monitoring of renal injury. We will delve into the underlying molecular mechanisms of toxicity, compare the performance of traditional and novel biomarkers, and provide detailed experimental protocols for key assays. This document is intended to serve as a vital resource for researchers, clinicians, and drug development professionals dedicated to mitigating the renal adverse effects of these essential antibiotics.
Introduction: The Double-Edged Sword of Potent Antibiotics
Aminoglycosides (e.g., gentamicin, amikacin, tobramycin) are a class of potent bactericidal antibiotics indispensable for treating life-threatening infections.[1] Capreomycin, while structurally a cyclic peptide, exhibits similar antimicrobial activity and side effect profiles to aminoglycosides and is a cornerstone of second-line treatment for multidrug-resistant tuberculosis (MDR-TB).[2][3]
A shared, dose-limiting characteristic of both drug classes is their potential to induce acute kidney injury (AKI), specifically targeting the proximal tubule epithelial cells.[4] This nephrotoxicity not only complicates patient management but can also lead to irreversible kidney damage if not detected early.[2] The reliance on traditional markers of renal function, such as serum creatinine (SCr) and blood urea nitrogen (BUN), is problematic due to their delayed response and lack of sensitivity, often indicating significant renal damage has already occurred.[5][6] This guide will explore the transition towards more sensitive and specific biomarkers that promise earlier and more accurate detection of nephrotoxicity.
Mechanisms of Nephrotoxicity: A Tale of Two Pathways
While both drug classes target the proximal tubule, their precise mechanisms of cellular injury, though overlapping, have distinct features.
Aminoglycosides: The nephrotoxic cascade of aminoglycosides is well-characterized. After glomerular filtration, these cationic drugs are taken up into proximal tubule cells via endocytosis, primarily mediated by the megalin receptor.[4] Once inside, they accumulate in lysosomes, disrupting phospholipid metabolism and causing lysosomal phospholipidosis.[4][7] This leads to lysosomal rupture, releasing the drug and hydrolytic enzymes into the cytoplasm.[4] The cytoplasmic aminoglycosides then target mitochondria, inhibiting protein synthesis and promoting the generation of reactive oxygen species (ROS).[8] This cascade of events triggers inflammatory pathways and ultimately leads to apoptosis and necrosis of the tubular cells.[8]
Capreomycin: The molecular mechanism of Capreomycin-induced nephrotoxicity is less elucidated but is understood to share similarities with aminoglycosides.[2] It is also believed to be actively transported into proximal tubule cells, where it induces cellular damage.[9][10] Studies suggest that Capreomycin's toxicity also involves mitochondrial dysfunction and oxidative stress, leading to cell death. However, the specific transporters and intracellular targets may differ from those of classical aminoglycosides, a subject requiring further investigation.
Caption: Comparative signaling pathways of drug-induced nephrotoxicity.
Comparative Analysis of Nephrotoxicity Biomarkers
The quest for ideal kidney safety biomarkers is driven by the need for early detection, specificity to the site of injury, and a graded response to the severity of damage.
Traditional Markers: The Lagging Indicators
-
Serum Creatinine (SCr) & Blood Urea Nitrogen (BUN): These are functional markers, not direct indicators of tubular injury.[11] Their levels rise only after a significant portion of renal function is lost, making them late and insensitive for detecting early drug-induced kidney injury (DIKI).[5]
Modern Biomarkers: The Vanguard of Early Detection
A panel of novel biomarkers, qualified by regulatory agencies like the FDA for use in drug development, offers a more sensitive and specific approach to monitoring nephrotoxicity.[11][12]
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein, KIM-1 is virtually absent in healthy kidneys but is dramatically upregulated in the apical membrane of injured proximal tubule cells.[4] Its ectodomain is shed into the urine, making it an excellent and specific urinary biomarker for proximal tubule injury.[13] Studies have shown KIM-1 to be a promising marker for both acute and chronic tubular injury from aminoglycosides and outperforms other markers in preclinical models.[4][14]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is a small protein rapidly synthesized and released by various cells, including renal tubular cells, in response to injury.[15] It can be detected in both urine and plasma within hours of renal insult, making it a very early indicator of AKI.[15][16] NGAL has shown promise in animal models of aminoglycoside-induced nephrotoxicity.[14]
-
Clusterin: This glycoprotein is upregulated in renal tubules in response to injury and is involved in apoptosis and cell-cell interactions.[15] Urinary clusterin is considered a sensitive and definitive indicator of early drug-induced tubular injury as it is not filtered by the glomerulus.[15]
-
Cystatin C: A small protein freely filtered by the glomerulus and completely reabsorbed and catabolized by the proximal tubules.[11] A decrease in its reabsorption due to tubular damage leads to increased urinary levels, serving as a marker of tubular dysfunction.
Table 1: Performance Summary of Key Nephrotoxicity Biomarkers
| Biomarker | Site of Origin | Sample Type | Capreomycin-Induced Injury | Aminoglycoside-Induced Injury | Key Advantages |
| SCr / BUN | (Functional) | Serum | Late indicator | Late indicator | Widely available, established reference ranges. |
| KIM-1 | Proximal Tubule | Urine | High potential | High, well-validated[4][13] | Highly specific to proximal tubule injury, regulatory acceptance.[14] |
| NGAL | Distal Nephron, other tissues | Urine, Plasma | High potential | High, well-validated[5][15] | Very early response to injury.[15] |
| Clusterin | Renal Tubules | Urine | High potential | High potential | Sensitive early marker of tubular damage.[15] |
| Cystatin C | (Filtered) | Urine, Serum | Potential marker | Potential marker | Marker of both GFR and tubular dysfunction. |
Note: Data on the performance of novel biomarkers specifically for Capreomycin is less extensive than for aminoglycosides and represents an area for further research. A retrospective study on patients receiving amikacin and/or capreomycin found that 27.7% developed nephrotoxicity.[17]
Experimental Protocols for Biomarker Assessment
The accurate quantification of these novel biomarkers is crucial for their clinical and research application. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, robust method for this purpose.
Protocol: Urinary KIM-1 Measurement by ELISA
This protocol provides a generalized workflow for the quantitative measurement of KIM-1 in urine samples using a commercial ELISA kit.
1. Sample Preparation:
- Collect mid-stream urine samples in sterile containers.
- Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet cells and debris.[18]
- Transfer the supernatant to a clean tube and store at -80°C until analysis.[19] Avoid repeated freeze-thaw cycles.
2. Assay Procedure (based on a typical sandwich ELISA kit):
- Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.
- Plate Coating: A microplate pre-coated with a monoclonal antibody specific for KIM-1 is typically provided.
- Standard Curve: Prepare a serial dilution of the provided KIM-1 standard to create a standard curve.
- Sample Addition: Add prepared standards and urine samples to the appropriate wells. Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
- Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4 times) with the provided wash buffer.
- Detection Antibody: Add the biotin-conjugated detection antibody to each well. Incubate (e.g., 1 hour at room temperature).
- Washing: Repeat the wash step.
- Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate (e.g., 45 minutes at room temperature).
- Washing: Repeat the wash step.
- Substrate Addition: Add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark (e.g., 30 minutes at room temperature) until color develops.
- Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[20]
3. Data Analysis:
- Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
- Calculate the concentration of KIM-1 in the samples by interpolating their mean absorbance values from the standard curve.
- Normalize the urinary KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.[19]
start [label="Start:\nUrine Sample Collection\n& Centrifugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Reagents,\nStandards, and Samples"];
add_samples [label="Add Standards & Samples\nto Pre-coated Plate\nIncubate"];
wash1 [label="Wash Plate"];
add_detect_ab [label="Add Biotin-conjugated\nDetection Antibody\nIncubate"];
wash2 [label="Wash Plate"];
add_enzyme [label="Add Streptavidin-HRP\nIncubate"];
wash3 [label="Wash Plate"];
add_substrate [label="Add TMB Substrate\nIncubate in Dark"];
stop [label="Add Stop Solution"];
read [label="Read Absorbance at 450 nm"];
analyze [label="Calculate Concentration\nNormalize to Creatinine"];
end [label="End:\nReport KIM-1/Cr Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep -> add_samples -> wash1 -> add_detect_ab -> wash2 -> add_enzyme -> wash3 -> add_substrate -> stop -> read -> analyze -> end;
}
Caption: A generalized workflow for urinary KIM-1 measurement by ELISA.
Conclusion and Future Perspectives
The nephrotoxicity associated with Capreomycin and aminoglycosides remains a significant clinical challenge. While their mechanisms of injury share common pathways like oxidative stress and mitochondrial dysfunction, important distinctions may exist that warrant further investigation.
The paradigm shift from traditional, insensitive markers like SCr and BUN to modern, specific biomarkers such as KIM-1 and NGAL is revolutionizing the early detection of drug-induced kidney injury.[5] For aminoglycosides, the utility of these markers is well-supported by preclinical and clinical data.[4][14] While the same is anticipated for Capreomycin, more targeted research is needed to validate their performance and establish definitive utility in monitoring Capreomycin therapy.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical studies comparing the time-course and dose-response of a panel of biomarkers following Capreomycin versus aminoglycoside administration.
-
Mechanism Elucidation: Deeper investigation into the specific cellular uptake mechanisms and intracellular targets of Capreomycin to identify unique aspects of its nephrotoxicity.
-
Biomarker-Guided Dosing: Prospective clinical trials to determine if adjusting drug dosage based on early changes in biomarkers like KIM-1 can prevent clinically significant nephrotoxicity and improve patient outcomes.
By embracing these advanced monitoring strategies and continuing to unravel the intricate mechanisms of toxicity, we can enhance the safety and efficacy of these invaluable antimicrobial agents.
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Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: Nephrotoxicity. Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012. [Link]
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Lopez-Novoa, J. M., Quiros, Y., Vicente, L., Morales, A. I., & Lopez-Hernandez, F. J. (2011). New insights into the mechanism of aminoglycoside nephrotoxicity: an integrative point of view. Kidney International, 79(1), 33–45. [Link]
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Satti, L., et al. (2023). Assessment of Amikacin- and Capreomycin-Related Adverse Drug Reactions in Patients with Multidrug-Resistant Tuberculosis and Exploring the Role of Genetic Factors. Journal of Personalized Medicine, 13(4), 599. [Link]
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Titmuss, E., & Tzioumis, E. (2016). Aminoglycoside-induced nephrotoxicity in children. Journal of Paediatrics and Child Health, 52(12), 1114-1118. [Link]
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Morrison, G., & Shargel, L. (2017). Overview of Antibiotic-Induced Nephrotoxicity. Journal of Pharmacy Practice, 30(1), 81-88. [Link]
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Cojocariu, C., et al. (1989). Renal ultrastructural and biochemical injuries induced by aminoglycosides. Archives Internationales de Physiologie et de Biochimie, 97(3), 211-224. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Capreomycin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Gebremichael, G., et al. (2019). Nephrotoxicity and ototoxic symptoms of injectable second-line anti-tubercular drugs among patients treated for MDR-TB in Ethiopia: a retrospective cohort study. BMC Infectious Diseases, 19(1), 464. [Link]
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Frame, P. T., et al. (1983). Comparative nephrotoxicity of aminoglycoside antibiotics in rats. The Journal of Infectious Diseases, 147(3), 583-589. [Link]
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Fraser, S. D., et al. (2018). Urinary Biomarkers of Aminoglycoside-Induced Nephrotoxicity in Cystic Fibrosis: Kidney Injury Molecule-1 and Neutrophil Gelatinase-Associated Lipocalin. Scientific Reports, 8(1), 4991. [Link]
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Fraser, S. D., et al. (2018). Urinary Biomarkers of Aminoglycoside-Induced Nephrotoxicity in Cystic Fibrosis: Kidney Injury Molecule-1 and Neutrophil Gelatinase-Associated Lipocalin. ResearchGate. [Link]
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Van, T. T., et al. (2025). Biomarkers of Drug-Induced Kidney Injury: Use in Clinical Trials and Recent Examples of Impact on Drug Development. Clinical Pharmacology & Therapeutics. [Link]
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Falszewska, A., et al. (2020). Urine NGAL and KIM-1: tubular injury markers in acute lymphoblastic leukemia survivors. Pediatric Nephrology, 35(10), 2001-2010. [Link]
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Luo, Q. H., et al. (2014). KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats. Molecular Biology Reports, 41(10), 6547-6554. [Link]
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Forrest, A., et al. (2012). A Physiologically Based Pharmacokinetic Model for Capreomycin. Antimicrobial Agents and Chemotherapy, 56(8), 4236–4245. [Link]
-
Forrest, A., et al. (2012). A Physiologically Based Pharmacokinetic Model for Capreomycin. ResearchGate. [Link]
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A Comparative Analysis of Capreomycin and Linezolid Activity Against Extensively Drug-Resistant Tuberculosis (XDR-TB)
For Researchers, Scientists, and Drug Development Professionals
The emergence of extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating a nuanced understanding of the therapeutic agents available. This guide provides an in-depth, objective comparison of two critical second-line anti-tubercular drugs, capreomycin and linezolid, against XDR-TB strains. By synthesizing experimental data and clinical insights, we aim to equip researchers and drug development professionals with the knowledge to inform future research and therapeutic strategies.
Extensively drug-resistant tuberculosis (XDR-TB) is a form of multidrug-resistant TB (MDR-TB) with additional resistance to any fluoroquinolone and at least one of three second-line injectable drugs (amikacin, kanamycin, or capreomycin)[1][2][3]. The limited treatment options for XDR-TB underscore the importance of optimizing the use of existing drugs and developing novel therapeutic agents.
Capreomycin: A Second-Line Injectable Agent
Capreomycin is a cyclic polypeptide antibiotic that has historically been a component of treatment regimens for drug-resistant tuberculosis[4]. It is administered via intramuscular injection[5].
Mechanism of Action and Resistance
Capreomycin exerts its bactericidal effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It achieves this by binding to the bacterial ribosome and disrupting the interaction between ribosomal proteins L12 and L10, which is crucial for the translocation step of translation[6][7]. This mechanism is distinct from other ribosomal-targeting antibiotics, which provided a unique therapeutic avenue[6].
Resistance to capreomycin can arise from mutations in the rrs gene, which encodes the 16S rRNA, and the tlyA gene, which is involved in methylation of the 23S and 16S rRNAs. The A1401G mutation in the rrs gene is a common mechanism of high-level cross-resistance between kanamycin, amikacin, and capreomycin[8].
In Vitro Activity
Studies have demonstrated the in vitro activity of capreomycin against M. tuberculosis. However, its efficacy can be variable. One study reported a median minimum inhibitory concentration (MIC) of 8 mg/L for capreomycin against clinical M. tuberculosis strains[9][10]. Another study highlighted that capreomycin exhibits bactericidal activity against non-replicating M. tuberculosis in anaerobic conditions, a unique feature among many anti-TB drugs[11].
Linezolid: An Oxazolidinone with Potent Activity
Linezolid, the first clinically approved oxazolidinone, has emerged as a cornerstone in the treatment of drug-resistant tuberculosis, including XDR-TB. It is an oral medication, which offers a significant advantage over injectable agents.
Mechanism of Action and Resistance
Linezolid possesses a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis[12]. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial first step in protein synthesis[12][13]. This novel mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors[12].
Resistance to linezolid in M. tuberculosis is primarily associated with mutations in the 23S rRNA gene and the rplC gene, which encodes the L3 ribosomal protein[14]. The emergence of linezolid resistance is a growing concern, particularly in patients undergoing long-term therapy[15].
In Vitro Activity
Linezolid consistently demonstrates potent in vitro activity against a wide range of M. tuberculosis strains, including those that are extensively drug-resistant[16][17]. Studies have reported low MIC50 and MIC90 values, often at 0.5 μg/ml, indicating high susceptibility[16]. However, some studies have noted an increase in the MIC90 of linezolid against MDR-TB isolates over time, with some XDR-TB isolates exhibiting high-level resistance with MIC values >32 μg/mL[18][19][20].
Head-to-Head Comparison: Capreomycin vs. Linezolid in XDR-TB
| Feature | Capreomycin | Linezolid |
| Drug Class | Cyclic polypeptide | Oxazolidinone |
| Administration | Intramuscular Injection[5] | Oral[21] |
| Mechanism of Action | Inhibits protein synthesis by disrupting L12-L10 ribosomal protein interaction[6] | Inhibits formation of the 70S protein synthesis initiation complex[12][13] |
| Bactericidal/Static | Bactericidal[6] | Primarily bacteriostatic, but shows bactericidal activity in some contexts[12][22] |
| Common Resistance | Mutations in rrs and tlyA genes[8] | Mutations in 23S rRNA and rplC genes[14] |
| Cross-Resistance | With other injectable agents (kanamycin, amikacin)[8] | None with other anti-TB drug classes[12] |
Efficacy and Clinical Outcomes
Clinical experience has increasingly favored linezolid over capreomycin for the treatment of XDR-TB. Linezolid-containing regimens have demonstrated good efficacy in treating MDR/XDR-TB, with high rates of sputum culture conversion[23]. A meta-analysis showed that regimens including linezolid achieved successful treatment outcomes in a significant proportion of patients[24].
Conversely, the clinical utility of capreomycin in XDR-TB has been questioned due to high rates of baseline resistance in some settings and its association with poor treatment outcomes, including increased mortality[8]. In fact, recent guidelines from the World Health Organization no longer recommend capreomycin for the treatment of drug-resistant TB[25].
Adverse Effects
Both capreomycin and linezolid are associated with significant adverse effects that can limit their long-term use.
Capreomycin's primary toxicities are nephrotoxicity (kidney damage) and ototoxicity (hearing loss and vestibular dysfunction)[23][26][27]. These adverse effects are shared with other aminoglycoside injectable agents, and their co-administration is not recommended[26].
Linezolid is frequently associated with dose- and duration-dependent toxicities, most notably peripheral and optic neuropathy and myelosuppression (anemia and thrombocytopenia)[28][24][29][30][31]. The risk of adverse events increases significantly with daily dosages exceeding 600 mg[24]. The management of these side effects is a critical aspect of linezolid therapy.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
A standard method for assessing the in vitro activity of antimicrobial agents is the determination of the MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Isolate Preparation: M. tuberculosis isolates from XDR-TB patients are cultured in Middlebrook 7H9 broth.
-
Drug Dilution: Serial twofold dilutions of capreomycin and linezolid are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis isolate.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents visible growth.
Caption: Workflow for MIC determination using broth microdilution.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which capreomycin and linezolid inhibit protein synthesis are crucial to their activity and the absence of cross-resistance.
Caption: Mechanisms of action for Linezolid and Capreomycin.
Conclusion and Future Perspectives
The current landscape of XDR-TB treatment has clearly shifted towards favoring oral agents like linezolid over injectable drugs such as capreomycin. This is driven by linezolid's potent in vitro activity, oral bioavailability, and demonstrated clinical efficacy in salvaging treatment for patients with highly resistant tuberculosis. However, the significant and often debilitating adverse effects of linezolid necessitate careful patient monitoring and the development of strategies to mitigate toxicity, such as therapeutic drug monitoring and dose adjustments.
While capreomycin's role in XDR-TB treatment has diminished due to resistance and toxicity concerns, understanding its unique bactericidal activity against non-replicating bacilli may still offer insights for the development of new drugs targeting latent tuberculosis infection.
Future research should focus on optimizing linezolid-containing regimens, exploring novel oxazolidinones with improved safety profiles, and discovering new chemical entities with novel mechanisms of action to combat the ever-evolving threat of drug-resistant tuberculosis.
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A Comparative Guide to the Bactericidal Dynamics of Capreomycin and Bedaquiline Against Mycobacterium tuberculosis
For researchers in the field of tuberculosis (TB) drug development, understanding the precise bactericidal activity of antimicrobial agents is paramount. Time-kill curve analysis remains a cornerstone of preclinical evaluation, offering critical insights into the pharmacodynamics of a compound. This guide provides an in-depth comparison of the bactericidal profiles of two pivotal drugs in the treatment of multidrug-resistant TB (MDR-TB): capreomycin, a cyclic polypeptide antibiotic, and bedaquiline, a diarylquinoline that was the first new anti-TB drug to be approved in over 40 years.[1] This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and design experiments that probe the bactericidal nature of these and other anti-tubercular agents.
The Significance of Bactericidal Activity in Tuberculosis Therapy
Tuberculosis, caused by Mycobacterium tuberculosis, is a notoriously difficult infection to eradicate, in part due to the slow-growing and persistent nature of the bacilli. An effective anti-TB drug must not only inhibit bacterial growth (bacteriostatic activity) but also actively kill the bacteria (bactericidal activity) to shorten treatment duration and prevent the emergence of drug resistance. Time-kill assays are the in vitro gold standard for characterizing the bactericidal effect of an antibiotic over time and across a range of concentrations. These assays provide a dynamic view of a drug's activity, which is crucial for predicting its potential efficacy in vivo.
Capreomycin: A Ribosomal Inhibitor with Bactericidal Properties
Capreomycin, a second-line injectable anti-TB drug, has been a component of MDR-TB treatment regimens for decades.[1] Its primary mechanism of action is the inhibition of protein synthesis through binding to the bacterial ribosome.[2] While sometimes referred to as bacteriostatic, multiple studies have demonstrated its bactericidal activity against M. tuberculosis.[3]
The bactericidal effect of capreomycin is often concentration-dependent, meaning that higher drug concentrations lead to a more rapid and extensive reduction in bacterial viability. Studies have shown that capreomycin is highly bactericidal against M. tuberculosis, with minimum bactericidal concentrations (MBCs) that are significantly lower than the maximum achievable concentrations in serum.[3] Interestingly, capreomycin has also demonstrated bactericidal activity against non-replicating M. tuberculosis under anaerobic conditions, a unique feature among many anti-TB drugs that suggests a potential role in targeting persistent, dormant bacilli.[4][5]
Bedaquiline: A Novel ATP Synthase Inhibitor with Potent Bactericidal and Sterilizing Activity
Bedaquiline represents a paradigm shift in TB therapy with its novel mechanism of action: the inhibition of mycobacterial ATP synthase.[1] This disruption of the bacterial cell's energy production leads to a potent bactericidal effect. The bactericidal activity of bedaquiline is concentration-dependent, and its efficacy is closely linked to the area under the concentration-time curve (AUC).[6]
A key characteristic of bedaquiline's bactericidal activity is a delayed onset.[7] While ATP depletion in M. tuberculosis begins within hours of exposure, significant cell death may not be observed for several days.[8] This is thought to be due to the bacterium's ability to enter a stressed metabolic state before ultimately succumbing to energy depletion.[8] Despite this delay, bedaquiline exhibits strong bactericidal and sterilizing activity, effectively killing both replicating and non-replicating mycobacteria.[9]
Comparative Analysis of Bactericidal Activity
| Feature | Capreomycin | Bedaquiline |
| Mechanism of Action | Inhibition of protein synthesis via ribosomal binding.[2] | Inhibition of mycobacterial ATP synthase.[1] |
| Bactericidal Nature | Bactericidal, particularly at higher concentrations.[3] | Potently bactericidal and sterilizing.[9] |
| Concentration-Dependence | Demonstrates concentration-dependent killing. | Activity is concentration-dependent, linked to AUC.[6] |
| Onset of Action | Generally rapid, characteristic of protein synthesis inhibitors. | Delayed onset of bactericidal effect.[7][8] |
| Activity against Non-Replicating Bacilli | Active against non-replicating M. tuberculosis in anaerobic conditions.[4][5] | Active against non-replicating (nutrient-starved) bacilli.[9] |
Visualizing the Mechanisms of Action
The distinct molecular targets of capreomycin and bedaquiline underpin their different bactericidal profiles.
Caption: Experimental workflow for a time-kill assay.
Conclusion and Future Directions
Both capreomycin and bedaquiline are indispensable tools in the fight against MDR-TB, each possessing distinct and potent bactericidal properties. Capreomycin acts as a traditional protein synthesis inhibitor with established bactericidal activity, while bedaquiline offers a novel mechanism that is highly effective but with a delayed onset of action. The choice of drug and its combination partners in a therapeutic regimen can be informed by these fundamental pharmacodynamic characteristics.
For researchers, further head-to-head comparative studies using standardized time-kill assays would be invaluable for a more nuanced understanding of their relative bactericidal kinetics. Such data would not only refine our understanding of these specific drugs but also provide a critical framework for evaluating the next generation of anti-tubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
